2-Mercapto-5-methylbenzimidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231400. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIYBOJLSWJGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946421 | |
| Record name | 6-Methyl-1H-benzimidazole-2-thiol | |
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Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27231-36-3, 2360-37-4 | |
| Record name | 2-Mercapto-5-methylbenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27231-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylbenzimidazoline-2-thione | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027231363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27231-36-3 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231400 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-5-methyl- | |
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| Record name | 6-Methyl-1H-benzimidazole-2-thiol | |
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| Record name | 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.940 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Methylbenzimidazoline-2-thione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FTF5X7GCW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of 2-Mercapto-5-methylbenzimidazole from o-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Mercapto-5-methylbenzimidazole, a key intermediate in pharmaceutical development, starting from 4-methyl-o-phenylenediamine. This document provides comprehensive experimental protocols, quantitative data, and a mechanistic overview to support research and development in medicinal chemistry and drug discovery.
Overview and Reaction Principle
The synthesis of this compound from 4-methyl-o-phenylenediamine is a well-established cyclization reaction. The most common and efficient method involves the reaction of the diamine with carbon disulfide in the presence of a strong base, such as potassium hydroxide (B78521). The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which subsequently undergoes intramolecular cyclization and elimination of a molecule of hydrogen sulfide (B99878) to yield the target benzimidazolethione. An alternative route involves the use of potassium ethyl xanthate, which serves as a carbon disulfide source.
Experimental Protocols
Two primary, reliable methods for the synthesis are presented below. Method A employs carbon disulfide and potassium hydroxide, while Method B utilizes potassium ethyl xanthate.
Method A: Reaction with Carbon Disulfide and Potassium Hydroxide
This protocol is adapted from established procedures for the synthesis of analogous 2-mercaptobenzimidazoles.[1][2]
Experimental Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11.3 g (0.2 mol) of potassium hydroxide in 150 mL of 95% ethanol (B145695) and 20 mL of water.
-
Addition of Reactants: To the stirred solution, add 12.2 g (0.1 mol) of 4-methyl-o-phenylenediamine. Subsequently, add 7.6 g (6.1 mL, 0.1 mol) of carbon disulfide dropwise over 30 minutes. The reaction mixture will warm up and may change color.
-
Reflux: Heat the mixture to reflux and maintain it for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Decolorization: After the reaction is complete, add 1-2 g of activated charcoal to the hot solution and continue to reflux for an additional 15 minutes to decolorize the mixture.
-
Filtration: Filter the hot reaction mixture through a fluted filter paper to remove the charcoal.
-
Precipitation: Transfer the hot filtrate to a beaker and add 200 mL of warm water (approximately 50-60 °C). Acidify the solution by slowly adding glacial acetic acid with constant stirring until the pH is approximately 6. The product will precipitate out as a crystalline solid.
-
Isolation and Purification: Cool the mixture in an ice bath for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 80 °C. The product can be further purified by recrystallization from ethanol.
Method B: Reaction with Potassium Ethyl Xanthate
This method is an adaptation of a well-documented procedure for the synthesis of the parent 2-mercaptobenzimidazole.[3]
Experimental Procedure:
-
Reaction Setup: In a 1-liter flask equipped with a reflux condenser, combine 12.2 g (0.1 mol) of 4-methyl-o-phenylenediamine, 17.6 g (0.11 mol) of potassium ethyl xanthate, 100 mL of 95% ethanol, and 15 mL of water.
-
Reflux: Heat the mixture under reflux for 3 hours.
-
Decolorization: Cautiously add 4 g of Norit (activated charcoal) to the mixture and continue to reflux for 10 minutes.
-
Filtration: Filter the hot mixture to remove the Norit.
-
Precipitation: Heat the filtrate to 60–70 °C and add 100 mL of warm tap water. With good stirring, add a solution of 8 mL of acetic acid in 17 mL of water.
-
Crystallization and Isolation: Allow the mixture to cool, then place it in a refrigerator for 3 hours to complete crystallization. Collect the product on a Büchner funnel, wash with cold water, and dry overnight at 40 °C.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Method A (CS₂/KOH) | Method B (Potassium Ethyl Xanthate) | Reference Data |
| Starting Material | 4-methyl-o-phenylenediamine | 4-methyl-o-phenylenediamine | - |
| Reagents | Carbon disulfide, Potassium hydroxide | Potassium ethyl xanthate | - |
| Solvent | 95% Ethanol/Water | 95% Ethanol/Water | - |
| Reaction Time | 3-4 hours | 3 hours | - |
| Typical Yield | >85% | 80-90% | A yield of 97.3% has been reported using sodium thiocyanate. |
| Melting Point | ~295 °C (decomposition) | ~295 °C (decomposition) | 290-293 °C[4] |
| Molecular Formula | C₈H₈N₂S | C₈H₈N₂S | C₈H₈N₂S |
| Molecular Weight | 164.23 g/mol [5] | 164.23 g/mol [5] | 164.23 g/mol [5] |
| Appearance | Pale cream to pale brown powder[6] | White to off-white solid | White solid[5] |
| Solubility | Insoluble in water[4] | Insoluble in water[4] | Insoluble in water[4] |
Visualization of Reaction Pathways and Workflows
Chemical Reaction Pathway
The following diagram illustrates the proposed reaction mechanism for the synthesis of this compound from 4-methyl-o-phenylenediamine and carbon disulfide. The reaction proceeds via a dithiocarbamate intermediate which then cyclizes.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis, isolation, and purification of the target compound.
Caption: General experimental workflow for the synthesis of this compound.
Safety and Handling
-
4-methyl-o-phenylenediamine: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Carbon Disulfide: Highly flammable and toxic. Work in a well-ventilated fume hood and avoid sources of ignition.
-
Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Hydrogen Sulfide: A toxic gas is evolved during the reaction. The entire procedure should be performed in a fume hood.
This technical guide provides a comprehensive overview for the synthesis of this compound. Researchers are advised to consult the cited literature and relevant safety data sheets (SDS) before undertaking any experimental work.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Mercapto-5-methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Mercapto-5-methylbenzimidazole, a heterocyclic organic compound with significant applications in various industrial and pharmaceutical fields. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of quantitative data, detailed experimental protocols for property determination, and visual representations of its mechanisms of action. The information presented herein is crucial for understanding the compound's behavior, guiding its application, and facilitating further research and development.
Core Physicochemical Properties
This compound (CAS No: 27231-36-3), also known as 5-Methyl-2-benzimidazolethiol, is a white to cream-colored powder. Its fundamental physicochemical characteristics are summarized in the tables below. These properties are critical in determining its solubility, absorption, distribution, and reactivity.
Identification and General Properties
| Property | Value |
| Molecular Formula | C₈H₈N₂S |
| Molecular Weight | 164.23 g/mol |
| Appearance | White to cream powder |
| CAS Number | 27231-36-3 |
Thermodynamic Properties
| Property | Value |
| Melting Point | 290-293 °C |
| Boiling Point | 282.5 °C at 760 mmHg |
| Flash Point | 124.6 °C |
Acidity and Solubility
| Property | Value |
| pKa | 10.60 ± 0.30 (Predicted) |
| Water Solubility | Insoluble |
Partition Coefficient and Other Descriptors
| Property | Value |
| LogP (Predicted) | 2.16 |
| Vapor Pressure | 0.00335 mmHg at 25°C |
| Density (estimate) | 1.32 g/cm³ |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of this compound.
Synthesis of this compound
A common synthetic route involves the reaction of 4-methyl-o-phenylenediamine with carbon disulfide.
Procedure:
-
A mixture of 4-methyl-o-phenylenediamine, potassium hydroxide, and carbon disulfide is prepared in a suitable solvent, typically 95% ethanol (B145695) and water.
-
The reaction mixture is heated under reflux for several hours (e.g., 3 hours).
-
After reflux, the solution is treated with activated charcoal to remove impurities and then filtered.
-
The filtrate is heated, and warm water is added, followed by acidification with a weak acid, such as acetic acid, with vigorous stirring.
-
The product, this compound, precipitates as crystals.
-
The mixture is cooled to ensure complete crystallization.
-
The crystalline product is collected by filtration, washed with water, and dried.
Determination of Melting Point (Capillary Method)
Apparatus: Melting point apparatus, capillary tubes, thermometer.
Procedure:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.
Determination of pKa (Potentiometric Titration)
Due to its poor water solubility, the pKa of this compound is often determined in a co-solvent system and extrapolated to aqueous conditions.
Apparatus: Potentiometer with a pH electrode, burette, magnetic stirrer.
Procedure:
-
A known concentration of this compound is dissolved in a suitable co-solvent/water mixture (e.g., methanol-water).
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[1][2][3][4]
Apparatus: Conical flasks with stoppers, constant temperature shaker bath, analytical balance, filtration apparatus, analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
Procedure:
-
An excess amount of this compound is added to a known volume of purified water in a conical flask.
-
The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25 °C or 37 °C).
-
The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.
-
The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a pre-prepared calibration curve.
-
The determined concentration represents the aqueous solubility of the compound at that temperature.
Mechanisms of Action and Logical Relationships
This compound and its derivatives exhibit notable biological and chemical activities. The following diagrams illustrate the proposed mechanisms for its fungicidal action and its role as a corrosion inhibitor.
Fungicidal Mechanism of Action
Benzimidazole fungicides, a class to which this compound belongs, primarily act by disrupting microtubule assembly in fungal cells.[5][6][7][8][9] This interference with a critical cellular process leads to the inhibition of mitosis and ultimately cell death.
Caption: Fungicidal action via inhibition of tubulin polymerization.
Corrosion Inhibition Mechanism
As a corrosion inhibitor, this compound functions by adsorbing onto the metal surface, forming a protective barrier that prevents contact with corrosive agents.[10][11][12] The presence of heteroatoms (N and S) in its structure facilitates strong adsorption.
Caption: Corrosion inhibition through protective film formation.
Conclusion
This technical guide has consolidated the essential physicochemical properties of this compound, provided standardized experimental protocols for their determination, and visualized its key mechanisms of action. The presented data and methodologies are fundamental for any scientific investigation or application development involving this versatile compound. It is anticipated that this guide will serve as a valuable resource for the scientific community, fostering a deeper understanding and promoting innovative applications of this compound.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole Fungicides: Mechanism of Action and Biological Impact | Annual Reviews [annualreviews.org]
- 7. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 11. Item - Evolution and stability of 2-mercaptobenzimidazole inhibitor film upon Al alloy 6061 - RMIT University - Figshare [research-repository.rmit.edu.au]
- 12. nbinno.com [nbinno.com]
2-Mercapto-5-methylbenzimidazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Mercapto-5-methylbenzimidazole, a heterocyclic compound of interest in various scientific domains. This document consolidates its chemical and physical properties, detailed synthesis protocols, and insights into its biological activities, presented in a format tailored for research and development professionals.
Chemical Identity and Properties
This compound, also known as 5-Methyl-2-benzimidazolethiol, is a benzimidazole (B57391) derivative. Its core structure is a fusion of benzene (B151609) and imidazole (B134444) rings with a methyl group at the 5th position and a thiol group at the 2nd position.
CAS Number: 27231-36-3[1]
Molecular Formula: C₈H₈N₂S[1]
Molecular Weight: 164.23 g/mol [1]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to light yellow powder/crystal | --INVALID-LINK-- |
| Melting Point | 290-293 °C (decomposes) | [2] |
| Boiling Point | 282.5 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |
| Solubility | Insoluble in water | [2] |
| pKa | 10.60 ± 0.30 (Predicted) | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of 4-methyl-o-phenylenediamine with a source of a thiocarbonyl group. A general and effective method involves the reaction with N-aminorhodanine.
Experimental Protocol: Synthesis via N-aminorhodanine
This protocol is adapted from a general procedure for the synthesis of 2-mercaptobenzimidazole (B194830) derivatives.
Materials:
-
4-methyl-o-phenylenediamine
-
N-aminorhodanine
-
Xylene
-
Aqueous alcohol
-
Charcoal
Procedure:
-
A mixture of 4-methyl-o-phenylenediamine (0.065 mol) and N-aminorhodanine (0.065 mol) in 50 ml of xylene is heated for 5 hours.
-
The resulting residue is filtered.
-
The filtered residue is then crystallized from aqueous alcohol with charcoal.
-
The solid obtained is further recrystallized from ethanol to yield this compound.
Expected Yield: 83%
The following diagram illustrates the synthesis workflow.
Biological Activity and Experimental Assessment
Derivatives of 2-mercaptobenzimidazole are known to exhibit a range of biological activities, including antibacterial and antifungal properties. This compound has been identified as a skin sensitizer (B1316253) and has shown effects on cytochrome P450 (CYP) enzymes.
Experimental Protocol: In Vitro Antibacterial Activity Assessment (Disc Diffusion Method)
This protocol provides a general framework for assessing the antibacterial activity of benzimidazole derivatives.
Materials:
-
Synthesized this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar (B569324) and broth (e.g., Mueller-Hinton)
-
Sterile filter paper discs
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Sterile swabs and Petri dishes
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in DMSO.
-
Disc Preparation: Impregnate sterile filter paper discs with a known concentration of the test compound solution. A solvent control disc (DMSO only) and a positive control disc (standard antibiotic) should also be prepared.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of Mueller-Hinton agar plates using a sterile swab.
-
Disc Placement: Place the impregnated discs on the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition around each disc in millimeters.
The following diagram outlines the experimental workflow for antibacterial activity testing.
Summary of Spectral Data
Characterization of this compound is typically performed using various spectroscopic techniques. A summary of expected spectral data is provided in Table 2.
Table 2: Spectral Data for this compound
| Technique | Key Signals/Peaks |
| ¹H NMR | Signals corresponding to the methyl protons and aromatic protons. |
| ¹³C NMR | Resonances for the methyl carbon, aromatic carbons, and the thiocarbonyl carbon. |
| IR | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=N, and C=S stretching vibrations. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of the compound. |
Applications and Future Directions
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its demonstrated biological activities warrant further investigation, particularly in the development of novel antimicrobial agents and in understanding its interactions with metabolic enzymes. Future research could focus on structure-activity relationship (SAR) studies to optimize its biological profile and reduce potential toxicity.
References
In-Depth Technical Guide: Solubility of 2-Mercapto-5-methylbenzimidazole
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Mercapto-5-methylbenzimidazole. Due to the limited availability of direct quantitative solubility data for this specific compound in peer-reviewed literature, this guide presents detailed quantitative data for the structurally analogous compound, 2-mercaptobenzimidazole (B194830), as a close proxy. The structural similarity, with the only difference being a methyl group on the benzene (B151609) ring, suggests that the solubility behavior will be comparable. This guide also outlines a detailed experimental protocol for determining solubility and provides a visual representation of the experimental workflow.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is sparse, with most sources describing it as "insoluble in water"[1][2], extensive data is available for the parent compound, 2-mercaptobenzimidazole. This data, obtained using the isothermal saturation method, provides valuable insights into the expected solubility of this compound in a range of common organic solvents at various temperatures.
The following table summarizes the mole fraction solubility (x) of 2-mercaptobenzimidazole in twelve different organic solvents at temperatures ranging from 278.15 K to 318.15 K.
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetone | 2-Butanone | Ethyl Acetate | Acetonitrile | Toluene | Cyclohexane | 1,4-Dioxane |
| 278.15 | 0.0153 | 0.0104 | 0.0075 | 0.0053 | 0.0061 | 0.0245 | 0.0198 | 0.0048 | 0.0041 | 0.0006 | 0.0003 | 0.0287 |
| 283.15 | 0.0179 | 0.0123 | 0.0089 | 0.0063 | 0.0073 | 0.0283 | 0.0231 | 0.0058 | 0.0049 | 0.0007 | 0.0004 | 0.0332 |
| 288.15 | 0.0208 | 0.0145 | 0.0105 | 0.0074 | 0.0086 | 0.0326 | 0.0268 | 0.0069 | 0.0058 | 0.0009 | 0.0005 | 0.0383 |
| 293.15 | 0.0241 | 0.0170 | 0.0124 | 0.0087 | 0.0102 | 0.0375 | 0.0310 | 0.0082 | 0.0069 | 0.0011 | 0.0006 | 0.0441 |
| 298.15 | 0.0279 | 0.0199 | 0.0146 | 0.0103 | 0.0120 | 0.0431 | 0.0358 | 0.0097 | 0.0082 | 0.0013 | 0.0007 | 0.0507 |
| 303.15 | 0.0322 | 0.0232 | 0.0171 | 0.0121 | 0.0141 | 0.0493 | 0.0412 | 0.0115 | 0.0097 | 0.0016 | 0.0008 | 0.0581 |
| 308.15 | 0.0371 | 0.0270 | 0.0200 | 0.0142 | 0.0165 | 0.0563 | 0.0473 | 0.0136 | 0.0115 | 0.0020 | 0.0010 | 0.0665 |
| 313.15 | 0.0426 | 0.0313 | 0.0233 | 0.0166 | 0.0193 | 0.0642 | 0.0541 | 0.0160 | 0.0136 | 0.0024 | 0.0012 | 0.0759 |
| 318.15 | 0.0488 | 0.0362 | 0.0271 | 0.0194 | 0.0225 | 0.0730 | 0.0617 | 0.0188 | 0.0160 | 0.0029 | 0.0014 | 0.0865 |
Experimental Protocols for Solubility Determination
The following is a detailed methodology for the isothermal saturation method (a form of the shake-flask method), which is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.
Materials and Apparatus
-
Solute: this compound (high purity)
-
Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)
-
Jacketed glass vessel or multiple sealed vials
-
Thermostatic water bath with precise temperature control
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation: Add an excess amount of solid this compound to a known mass or volume of the selected solvent in the jacketed glass vessel or individual vials. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vessel/vials and place them in the thermostatically controlled water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sampling: After the equilibration period, stop the stirring and allow the undissolved solid to settle for a sufficient amount of time (e.g., 2-4 hours) while maintaining the constant temperature. Carefully withdraw a sample from the clear supernatant using a pre-heated or temperature-equilibrated syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.
-
Analysis:
-
Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated, and the remaining solid solute is weighed. The solubility can be calculated from the mass of the solute and the volume of the solvent.
-
HPLC/UV-Vis Analysis: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound in the saturated solution.
-
-
Data Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L, or mole fraction) based on the concentration determined in the analysis step.
-
Temperature Variation: Repeat the entire procedure at different temperatures to determine the temperature dependence of the solubility.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
Biological Activity Context
While a specific signaling pathway for this compound is not well-defined in the current literature, the broader class of mercaptobenzimidazoles is known to exhibit a wide range of biological activities. These activities are often attributed to the ability of the benzimidazole (B57391) scaffold to interact with various biological targets. Research has shown that derivatives of 2-mercaptobenzimidazole can act as inhibitors of enzymes such as α-glucosidase. The general mechanism often involves the binding of the molecule to the active site of the enzyme, thereby blocking its function.
The following diagram illustrates a generalized logical relationship for the potential mechanism of action of a mercaptobenzimidazole derivative as an enzyme inhibitor.
References
Spectroscopic Profile of 2-Mercapto-5-methylbenzimidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Mercapto-5-methylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.
Core Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented herein has been compiled from various analytical studies to provide a consolidated reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms within the molecule. The following data was reported in DMSO-d₆.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.03 | Singlet | - | NH |
| 7.05 | Doublet | JBX = 1.7 | H-4 |
| 6.83 | Doublet of Doublets | JAB = 8.3, JBX = 1.7 | H-6 |
| 6.43 | Doublet | JAB = 8.3 | H-7 |
| 2.21 | Singlet | - | CH₃ |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of this compound. The data was acquired in DMSO-d₆.[1]
| Chemical Shift (δ) ppm | Assignment |
| 168.12 | C=S (C-2) |
| 132.95 | C-5 |
| 131.92 | C-7a |
| 130.69 | C-3a |
| 123.49 | C-6 |
| 109.99 | C-4 |
| 109.50 | C-7 |
| 21.31 | CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. While a detailed numerical peak list is not consistently published, the characteristic absorption bands have been reported.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 | N-H | Stretching |
| ~3000 | C-H (aromatic) | Stretching |
| ~2920 | C-H (aliphatic) | Stretching |
| ~2570 | S-H | Stretching (thiol tautomer) |
| ~1620 | C=N | Stretching |
| ~1500 | C=C (aromatic) | Stretching |
| ~1315 | C=S | Stretching (thione tautomer) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
High-Resolution Mass Spectrometry (HRMS)
| Ion | Calculated m/z | Found m/z |
| [M]⁺ | 164.04082 | 164.0408 |
Electron Ionization Mass Spectrometry (EI-MS)
The PubChem database lists the following major peaks in the mass spectrum of this compound.[2]
| m/z | Relative Intensity |
| 164 | Base Peak |
| 163 | |
| 106 | |
| 101 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).
-
Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the low natural abundance of the ¹³C isotope.
-
-
Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., electrospray ionization for HRMS or electron ionization for EI-MS).
-
Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
-
Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Data Acquisition and Analysis Workflow
The logical flow for obtaining and interpreting the spectroscopic data for this compound can be visualized as follows:
References
A Technical Guide to the Biological Activities of Substituted Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole (B57391) scaffold, a bicyclic molecule formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine (B94841) nucleotides allows it to readily interact with a variety of biopolymers, making it a versatile pharmacophore for drug design.[3][4][5] First synthesized in 1872, the therapeutic potential of benzimidazole derivatives has been extensively explored, leading to their development as potent agents for a wide range of medical applications.[2][6] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial (antibacterial and antifungal), and antiviral properties.[2][5][6] This technical guide provides an in-depth overview of the key biological activities of substituted benzimidazole derivatives, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activities
Benzimidazole derivatives have emerged as a significant class of anticancer agents due to their ability to target multiple pathways involved in cancer progression.[3][7][8] Their mechanisms of action are diverse, ranging from the disruption of cellular structures to the inhibition of critical signaling cascades.[4][7][9]
Mechanisms of Action
-
Tubulin Polymerization Inhibition: One of the most well-established anticancer mechanisms for benzimidazole derivatives is the inhibition of microtubule formation.[8] By binding to tubulin, these compounds disrupt microtubule dynamics, which is essential for mitotic spindle formation. This leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[3][8][9] Mebendazole, a well-known anthelmintic drug, exhibits potent anticancer effects by preventing microtubule assembly in various cancer models, including melanoma and lung cancer.[8]
-
Kinase Inhibition: Many benzimidazole derivatives function as kinase inhibitors, targeting enzymes that are often overactive in cancer cells.[10][11][12] They can act as ATP-competitive inhibitors, blocking the signaling pathways responsible for cell proliferation and survival.[10][13] Key targets include:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): By inhibiting VEGFR, particularly VEGFR-2, these compounds can block angiogenesis, the process by which tumors form new blood vessels to obtain nutrients, thereby stunting tumor growth.[14]
-
EGFR (Epidermal Growth Factor Receptor): Inhibition of the EGFR signaling pathway, which is crucial for cell growth and differentiation, is another key strategy.[8][13] Overexpression of EGFR is common in many aggressive cancers.
-
Other Kinases: Derivatives have also been shown to inhibit BRAF, a protein implicated in melanoma, and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[8][15]
-
-
Topoisomerase Inhibition and DNA Intercalation: Certain derivatives can interfere with DNA replication and repair. They act as topoisomerase inhibitors, preventing the unwinding of DNA required for replication, or as DNA intercalating agents, inserting themselves into the DNA structure to disrupt its function.[3] For example, the benzimidazole-acridine derivative, compound 8I, functions as a Topoisomerase I inhibitor and promotes cell death in leukemia cells.[3]
-
Induction of Apoptosis: Benzimidazole derivatives can trigger cancer cell death through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[8] This can be a direct effect or a downstream consequence of other actions like cell cycle arrest or DNA damage.[3][9]
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic effects of various substituted benzimidazole derivatives have been quantified against numerous human cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of efficacy.
| Compound/Derivative Series | Cancer Cell Line | IC50 Value | Reference |
| Tetracyclic Benzimidazole (3a) | Breast (T47D) | 1.34 µM | [16] |
| Tetracyclic Benzimidazole (3d) | Lung (NCl H-522) | 4.76 µM | [16] |
| Benzimidazole-Oxadiazole (4r) | Lung (A549) | 0.3 µM | [14] |
| Benzimidazole-Oxadiazole (4r) | Breast (MCF-7) | 0.5 µM | [14] |
| Benzimidazole-Oxadiazole (4s) | Pancreas (PANC-1) | 6.7 µM | [14] |
| Benzimidazole-Triazole (9e) | Lung (A-549) | 20.18 ± 0.90 µM | [17] |
| Benzimidazole-Triazole (9b) | Breast (MCF-7) | 28.29 ± 2.32 µM | [17] |
| Benzimidazole-Triazole (14e) | Lung (A-549) | 21.26 ± 0.83 µM | [17] |
| Benzimidazole Derivative (6b) | Colon (HCT-116) | 0.06 ± 0.001 µg/mL | [18] |
| Benzimidazole Derivative (6c) | Breast (MCF-7) | 0.1 ± 0.02 µg/mL | [18] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test benzimidazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, converting the yellow MTT to a dark blue formazan (B1609692) precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Visualization of Signaling Pathways
References
- 1. srrjournals.com [srrjournals.com]
- 2. ijsart.com [ijsart.com]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isca.me [isca.me]
- 7. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrevlett.com [chemrevlett.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles [jchemlett.com]
- 18. In Vitro and In Silico Evaluation of Anticancer Potential and Apoptotic Activity of Benzimidazole‐Based Compounds | Semantic Scholar [semanticscholar.org]
potential applications of 2-Mercapto-5-methylbenzimidazole in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry Applications of 2-Mercapto-5-methylbenzimidazole
Introduction
This compound, a heterocyclic compound featuring a benzimidazole (B57391) core substituted with a methyl group at the 5-position and a thiol group at the 2-position, has garnered significant attention in the field of medicinal chemistry. The benzimidazole scaffold is considered a "privileged" structure, as it is a common feature in a multitude of biologically active compounds and approved drugs.[1][2] The presence of the reactive thiol group provides a versatile handle for synthetic modifications, allowing for the creation of extensive derivative libraries with diverse pharmacological profiles.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives for researchers, scientists, and drug development professionals.
Synthesis of this compound
The parent compound, this compound, is typically synthesized through the condensation reaction of 4-methyl-o-phenylenediamine with carbon disulfide. This reaction is often carried out in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent.
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of 2-mercaptobenzimidazoles is as follows:
-
A solution of potassium hydroxide (0.12 mol) is prepared in a mixture of ethanol (B145695) (100 mL) and water (20 mL).
-
To this solution, 4-methyl-o-phenylenediamine (0.1 mol) is added and the mixture is stirred until the diamine dissolves.
-
Carbon disulfide (0.12 mol) is then added dropwise to the reaction mixture over a period of 30 minutes, keeping the temperature below 40°C.
-
After the addition is complete, the mixture is heated to reflux for 3 hours.
-
The reaction mixture is then cooled, and a solution of charcoal (1.15 g) is added cautiously. The mixture is heated at reflux for an additional 10 minutes.
-
The hot solution is filtered to remove the charcoal. The filtrate is heated to 60-70°C, and warm water (100 mL) is added.
-
The solution is then acidified with dilute acetic acid with vigorous stirring.
-
The resulting white crystalline product is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.
Medicinal Chemistry Applications
The this compound scaffold has been explored for a wide range of therapeutic applications, primarily by modifying the thiol group to generate various S-substituted derivatives.
Anticancer Activity
Derivatives of 2-mercaptobenzimidazole (B194830) have shown significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[2][3] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival, such as EGFR tyrosine kinase.[4]
Data Presentation: Cytotoxic Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| 14c | MDA-MB-231 (Breast) | 24.78 ± 1.02 | Raloxifene | 26.73 | [5] |
| 20 | HCT-116 (Colorectal) | 8 µg/ml | - | - | [6] |
| 23 | HCT-116 (Colorectal) | 7 µg/ml | - | - | [6] |
| 26 | HCT-116 (Colorectal) | Significant Activity | 5-Fluorouracil | - | [7] |
Note: Direct IC50 values for this compound itself are not consistently reported; the focus is on its derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and a standard drug (e.g., Raloxifene) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[5]
Visualization: Logical Workflow for Anticancer Drug Screening
Caption: Workflow for the synthesis and anticancer evaluation of this compound derivatives.
Antimicrobial Activity
Derivatives of 2-mercaptobenzimidazole are well-documented for their broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][9] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Derivatives
| Compound Series | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 5a-j, 6a-j | S. aureus | 2 - 16 | C. albicans | 2 - 8 | [8] |
| 5a-j, 6a-j | E. coli | 2 - 16 | A. fumigatus | 2 - 8 | [8] |
| ZR1-ZR8 | S. aureus | Good Activity | C. albicans | Excellent Activity | |
| 8 | P. aeruginosa | 2.41 (µM/ml) | A. niger | 1.20 (µM/ml) | [6] |
| 25 | - | - | C. albicans | 1.46 (µM/ml) | [6] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a specific turbidity, typically corresponding to 0.5 McFarland standard.
-
Serial Dilution: The test compounds and standard drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (medium with inoculum) and a negative control (medium only) are included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[7]
Visualization: Structure-Activity Relationship for Antimicrobial Activity
Caption: Key structural modifications influencing the antimicrobial activity of the scaffold.
Anti-inflammatory Activity
Several derivatives of 2-mercaptobenzimidazole have demonstrated significant anti-inflammatory properties.[10][11] The proposed mechanisms include the inhibition of inflammatory enzymes like cyclooxygenase (COX) and 15-lipoxygenase (15-LOX), as well as the suppression of pro-inflammatory cytokines such as TNF-α and IL-1β.[11]
Data Presentation: Anti-inflammatory Activity of Derivatives
| Compound ID | Model | Dose | % Inhibition of Edema | Standard | % Inhibition | Reference |
| MBAA5 | Carrageenan-induced paw edema | - | Attenuated cytokines | Celecoxib | - | [11] |
| MBNHYD | Carrageenan-induced paw edema | 20 mg/kg | Comparable to Ibuprofen | Ibuprofen (20 mg/kg) | Significant | [12] |
| Derivatives 1-4 | Egg albumin-induced paw edema | - | Weak activity | Diclofenac (10 mg/kg) | - | [13] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
-
Animal Grouping: Wistar rats are divided into several groups: a control group, a standard drug group (e.g., Ibuprofen, 20 mg/kg), and test groups receiving different doses of the synthesized compounds.
-
Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle (e.g., DMSO).
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the test group.[12]
Visualization: Signaling Pathway of Inflammation Inhibition
Caption: Inhibition of key inflammatory pathways by 2-mercaptobenzimidazole derivatives.
Enzyme Inhibition
Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease, such as α-amylase (relevant to type II diabetes) and tyrosinase (relevant to hyperpigmentation).
Data Presentation: Enzyme Inhibitory Activity
| Compound ID | Target Enzyme | IC50 | Standard | IC50 | Reference |
| 11 | α-Amylase | 0.90 ± 0.05 µM | Acarbose | 1.70 ± 0.10 µM | [14] |
| 2 | α-Amylase | 1.30 ± 0.05 µM | Acarbose | 1.70 ± 0.10 µM | [14] |
| 5-M-2-MB * | Tyrosinase | 60 ± 2 nM | - | - | [15] |
*5-Methoxy-2-mercaptobenzimidazole, a closely related analogue.
Experimental Protocol: α-Amylase Inhibition Assay
-
Reaction Mixture: A mixture containing the α-amylase enzyme solution and the test compound at various concentrations is pre-incubated for 10 minutes at 37°C.
-
Substrate Addition: A starch solution (1%) is added to the mixture to start the enzymatic reaction. The mixture is incubated for another 15 minutes at 37°C.
-
Reaction Termination: The reaction is stopped by adding dinitrosalicylic acid (DNS) color reagent.
-
Color Development: The mixture is heated in a boiling water bath for 5 minutes to allow for color development.
-
Absorbance Reading: The mixture is cooled to room temperature, diluted with distilled water, and the absorbance is measured at 540 nm. Acarbose is used as the standard inhibitor.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[14]
Conclusion and Future Perspectives
This compound and its analogues represent a highly versatile and promising scaffold in medicinal chemistry. The ease of synthetic modification at the thiol position allows for the generation of diverse chemical entities with a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The data summarized herein highlight the significant potential of these compounds as leads for novel therapeutic agents. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, elucidating detailed mechanisms of action through advanced molecular and cellular studies, and evaluating the in vivo efficacy and pharmacokinetic profiles of the most promising candidates. The continued exploration of this privileged scaffold is poised to yield new and effective drugs for a variety of diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Antioxidant Properties of 2-Mercaptobenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its various derivatives, 2-mercaptobenzimidazole (B194830) (2-MBI) and its analogues have garnered significant attention for their diverse biological activities, including potent antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This has spurred the search for novel antioxidant agents. 2-Mercaptobenzimidazole derivatives have emerged as a promising class of compounds in this regard, demonstrating significant free radical scavenging and cytoprotective effects.
This technical guide provides an in-depth overview of the antioxidant properties of 2-mercaptobenzimidazole derivatives. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative antioxidant activity data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.
Data Presentation: Antioxidant Activity of 2-Mercaptobenzimidazole Derivatives
The antioxidant capacity of 2-mercaptobenzimidazole derivatives is primarily evaluated through in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key quantitative measure, with lower values indicating higher antioxidant potency. The following tables summarize the reported IC50 values for various 2-MBI derivatives in commonly used antioxidant assays.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound/Derivative | Substituent(s) | IC50 (µM) | Reference |
| Hydrazone Derivative 13 | N-acylhydrazone | 131.50 | [1] |
| Hydrazone Derivative 42 | Hydrazone | 27.21 (µg/mL) | |
| Hydrazone Derivative 36 | Hydrazone | 27.90 (µg/mL) | |
| Hydrazone Derivative 23 | Hydrazone | 28.10 (µg/mL) | |
| Hydrazone Derivative 35 | Hydrazone | 45.60 (µg/mL) | |
| Ascorbic Acid (Standard) | - | 60.15 (µg/mL) |
Table 2: H₂O₂ (Hydrogen Peroxide) Scavenging Activity
| Compound/Derivative | Substituent(s) | IC50 (µg/mL) | Reference |
| Hydrazone Derivative 38 | Hydrazone | 51.45 | |
| Hydrazone Derivative 15 | Hydrazone | 53.50 | |
| Hydrazone Derivative 42 | Hydrazone | 60.42 | |
| Gallic Acid (Standard) | - | 60.67 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-mercaptobenzimidazole derivatives and the key in vitro antioxidant assays used to evaluate their activity.
Synthesis of 2-Mercaptobenzimidazole Hydrazone Derivatives
A general multi-step synthesis for novel hydrazone derivatives of 2-mercaptobenzimidazole is as follows:
-
S-alkylation of 2-Mercaptobenzimidazole: 2-Mercaptobenzimidazole is refluxed with an alkyl halide (e.g., bromoethane) in a basic medium (e.g., potassium hydroxide (B78521) in ethanol) for approximately 10 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). After filtration, the solvent is evaporated to yield the 2-alkylthio-benzimidazole derivative.[2]
-
N-alkylation: The 2-alkylthio-benzimidazole is then refluxed with an ethyl haloacetate (e.g., ethyl chloroacetate) in the presence of a weak base (e.g., anhydrous potassium carbonate) in a suitable solvent like dimethylformamide (DMF) for about 15 hours. The resulting ester, ethyl 2-(2-(alkylthio)benzimidazolyl)acetate, is then isolated.[2]
-
Hydrazinolysis: The ester is subsequently refluxed with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) for approximately 10 hours. The product, 2-((alkylthio)benzimidazolyl)acetohydrazide, is precipitated in ice-cold water and collected.[2]
-
Formation of Hydrazone: The acetohydrazide is then condensed with various aromatic aldehydes in a suitable solvent like ethanol, with a catalytic amount of acid (e.g., acetic acid), under reflux to yield the final hydrazone derivatives. The reaction progress is monitored by TLC. Upon completion, the product can be precipitated in ice-cold water, filtered, and dried.[3]
Note: Specific reaction conditions, solvents, and purification methods may vary depending on the specific derivative being synthesized.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Dissolve the synthesized 2-mercaptobenzimidazole derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., DMSO or methanol) to prepare stock solutions. From these, prepare a series of dilutions to be tested.
-
Assay Procedure:
-
In a 96-well plate or spectrophotometer cuvettes, add a specific volume of the test sample dilutions.
-
Add the DPPH working solution to each well/cuvette.
-
Include a control containing the solvent and the DPPH solution.
-
Incubate the plate/cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Hydrogen Peroxide (H₂O₂) Scavenging Assay
This assay measures the ability of a compound to scavenge hydrogen peroxide, a non-radical reactive oxygen species.
-
Preparation of H₂O₂ Solution: Prepare a solution of hydrogen peroxide (e.g., 40 mM) in a phosphate (B84403) buffer (e.g., pH 7.4).
-
Preparation of Test Samples: Prepare solutions of the test compounds and a standard (e.g., gallic acid) in a suitable solvent.
-
Assay Procedure:
-
Add a specific volume of the test sample to the hydrogen peroxide solution.
-
A blank solution containing the phosphate buffer without hydrogen peroxide is also prepared.
-
Incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.
-
-
Measurement: Determine the absorbance of the hydrogen peroxide solution at a specific wavelength (typically around 230 nm) against the blank.
-
Calculation of Scavenging Activity: The percentage of hydrogen peroxide scavenged is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (H₂O₂ solution without the test compound) and A_sample is the absorbance in the presence of the test sample.
-
IC50 Determination: The IC50 value is determined graphically as the concentration of the test compound that scavenges 50% of the hydrogen peroxide.
Mandatory Visualizations
Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway
Antioxidants can exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins. The Keap1-Nrf2 pathway is a critical regulator of this response.
Caption: The Keap1-Nrf2 signaling pathway in cellular antioxidant response.
Experimental Workflow: DPPH Radical Scavenging Assay
The following diagram illustrates the typical workflow for determining the antioxidant activity of 2-mercaptobenzimidazole derivatives using the DPPH assay.
Caption: Workflow of the DPPH radical scavenging assay.
Logical Relationship: Synthesis of 2-Mercaptobenzimidazole Hydrazones
This diagram outlines the key steps in the synthesis of hydrazone derivatives starting from 2-mercaptobenzimidazole.
Caption: General synthesis scheme for 2-mercaptobenzimidazole hydrazones.
Conclusion
2-Mercaptobenzimidazole derivatives represent a versatile and promising class of antioxidant agents. The quantitative data presented in this guide highlight their potential for effective free radical scavenging. The detailed experimental protocols provide a foundation for researchers to synthesize and evaluate novel analogues, facilitating further exploration of their structure-activity relationships. The visualization of the Keap1-Nrf2 pathway offers insight into a potential mechanism of action beyond direct scavenging, suggesting that these compounds may also modulate endogenous antioxidant defenses. This technical guide serves as a valuable resource to support ongoing research and development efforts in the discovery of new and potent antioxidants based on the 2-mercaptobenzimidazole scaffold.
References
- 1. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials [frontiersin.org]
- 3. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide on 2-Mercapto-5-methylbenzimidazole as a Corrosion Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Corrosion remains a critical challenge in numerous industrial and scientific applications, leading to material degradation and significant economic losses. Organic heterocyclic compounds are at the forefront of corrosion inhibition research due to their efficacy and versatile mechanisms. This technical guide provides a comprehensive overview of 2-Mercapto-5-methylbenzimidazole (MMB), also documented in literature as 2M5MBI, as a potent corrosion inhibitor. We delve into its mechanism of action, supported by quantum chemical studies, and detail the standard experimental protocols used for its evaluation. Through structured data, detailed methodologies, and visual diagrams, this document serves as a vital resource for professionals engaged in materials science, electrochemistry, and asset integrity management.
Introduction to Corrosion Inhibition
Corrosion is the natural electrochemical process of a refined metal converting into a more chemically stable form, such as its oxide, hydroxide, or sulfide. This process leads to the deterioration of the material and its properties. Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment.[1][2] The majority of effective inhibitors are organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with multiple bonds, which facilitate their adsorption onto the metal surface.[3][4][5]
This compound (MMB): An Overview
This compound belongs to the mercaptobenzimidazole family of compounds, which are well-regarded for their corrosion inhibition properties, particularly for metals like steel and copper in acidic media.[6][7][8][9][10][11] The MMB molecule possesses a benzimidazole (B57391) ring, a thiol/thione group, and a methyl group. These structural features play a crucial role in its ability to protect metal surfaces.
The MMB molecule exists in two tautomeric forms: the thiol and the thione.[6][11] Quantum chemical studies and experimental evidence suggest that the thione form is more stable and exhibits stronger adsorption characteristics on metal surfaces.[6][11] The presence of nitrogen and sulfur heteroatoms, with their lone pairs of electrons, and the π-electrons in the benzene (B151609) ring are key to its interaction with vacant d-orbitals of metals, forming a protective adsorbed film.[5][8]
Mechanism of Corrosion Inhibition
The primary mechanism by which MMB inhibits corrosion is through adsorption onto the metal surface, creating a barrier that isolates the metal from the corrosive environment.[1][2] This process involves several interactions:
-
Physisorption: Electrostatic interaction between the charged metal surface and charged MMB molecules.
-
Chemisorption: Coordinate-type bond formation between the lone pair electrons of the sulfur and nitrogen heteroatoms and the vacant d-orbitals of the metal atoms.[8][12] This charge sharing or transfer results in a more stable and robust protective layer.
-
π-Electron Interaction: The π-electrons of the benzimidazole ring can also interact with the metal surface.
The adsorbed MMB molecules form a protective film that acts as a physical barrier, blocking both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[7][9][10] Therefore, MMB is generally classified as a mixed-type inhibitor.[7][9][10] The adsorption process typically follows the Langmuir adsorption isotherm, which implies the formation of a monolayer on the metal surface.[7][9][10][12][13]
Data Presentation: Performance Evaluation
Quantum chemical calculations using Density Functional Theory (DFT) are instrumental in elucidating the relationship between a molecule's electronic structure and its inhibition efficiency.[4][14][15][16] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO) are correlated with inhibitor performance. A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower ELUMO suggests a higher capacity to accept electrons from the metal. A small energy gap generally implies higher reactivity and thus better inhibition efficiency.
An electrochemical and theoretical study compared MMB (2M5MBI) with similar molecules.[7][14][15] The experimentally determined order of inhibition efficiency (IE) was: 2-mercaptoimidazole (2MI) > 2-mercaptobenzimidazole (B194830) (2MBI) > this compound (2M5MBI) > 2-mercapto-5-nitrobenzimidazole (B1230712) (2M5NBI) [7][14][15]
This trend is supported by quantum chemical parameters, summarized below.
Table 1: Quantum Chemical Parameters and Inhibition Efficiency Trend
| Inhibitor Molecule | Abbreviation | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Experimental Inhibition Efficiency (IE) Rank |
| 2-mercaptoimidazole | 2MI | -5.99 | -1.18 | 4.81 | 1 |
| 2-mercaptobenzimidazole | 2MBI | -6.14 | -1.55 | 4.59 | 2 |
| This compound | 2M5MBI | -6.02 | -1.42 | 4.60 | 3 |
| 2-mercapto-5-nitrobenzimidazole | 2M5NBI | -6.83 | -2.85 | 3.98 | 4 |
Data sourced from theoretical studies.[14][15] The ranking indicates that while MMB is an effective inhibitor, the presence of the methyl group makes it slightly less efficient than its non-methylated counterpart (2MBI), contrary to the expectation that electron-donating groups always enhance inhibition. This highlights that factors beyond simple electron donation, such as molecular size and steric hindrance, also play a significant role.[14][15]
Key Experimental Protocols
The evaluation of a corrosion inhibitor's performance relies on standardized experimental techniques. The three primary methods are Weight Loss, Potentiodynamic Polarization (PDP), and Electrochemical Impedance Spectroscopy (EIS).
Experimental Protocol: Weight Loss Method
The weight loss, or gravimetric, method is a simple and direct technique for determining the average corrosion rate over a period of time.[17][18][19]
-
Specimen Preparation: Metal coupons (e.g., mild steel) of known dimensions are polished with silicon carbide papers of decreasing grit size, degreased with a solvent like acetone, rinsed with distilled water, and dried.[20]
-
Initial Measurement: The initial weight of each prepared coupon is accurately measured using an analytical balance.
-
Immersion: Coupons are fully immersed in the corrosive solution (e.g., 1M HCl) with and without various concentrations of the inhibitor (MMB) for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.[18][19]
-
Cleaning: After immersion, the coupons are removed, and corrosion products are cleaned off according to standard procedures (e.g., using a solution of NaOH and zinc dust).[18] The coupons are then rinsed, dried, and re-weighed.
-
Calculation:
-
The weight loss (ΔW) is the difference between the initial and final weights.
-
The Corrosion Rate (CR) is calculated using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant, A is the surface area, T is the immersion time, and D is the metal density.
-
The Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CRblank is the corrosion rate without inhibitor and CRinh is the corrosion rate with the inhibitor.[21]
-
Experimental Protocol: Potentiodynamic Polarization (PDP)
PDP is an electrochemical technique that provides information on the kinetics of anodic and cathodic reactions, corrosion potential (Ecorr), and corrosion current density (icorr).[22][23][24]
-
Electrochemical Cell Setup: A standard three-electrode cell is used, containing the working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[13][23][25] The cell is filled with the test solution (blank or with inhibitor).
-
Stabilization: The working electrode is immersed in the solution, and the open-circuit potential (OCP) is allowed to stabilize, typically for 30-60 minutes.[13][25]
-
Polarization Scan: The potential of the working electrode is scanned from a potential more negative than Ecorr to a potential more positive than Ecorr at a slow, constant scan rate (e.g., 0.5 - 1 mV/s).[13][26]
-
Data Analysis: A Tafel plot (log i vs. E) is generated. The corrosion current density (icorr) is determined by extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (Ecorr).
-
Calculation: The Inhibition Efficiency (IE%) is calculated from the corrosion current densities: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to study the properties of the metal/solution interface and the protective film formed by the inhibitor.[3][27][28][29]
-
Cell Setup: The same three-electrode cell as in the PDP method is used.
-
Measurement: After the OCP stabilizes, a small amplitude AC potential signal (e.g., 10 mV) is applied to the system at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[3][30]
-
Data Analysis: The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots. The data is fitted to an appropriate equivalent electrical circuit model to extract parameters like the solution resistance (Rs) and the charge transfer resistance (Rct).[12] The Rct value is inversely proportional to the corrosion rate.
-
Calculation: The Inhibition Efficiency (IE%) is calculated from the charge transfer resistance values: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.[12]
Visualizing the Processes
Workflow for Corrosion Inhibitor Evaluation
Caption: Experimental workflow for evaluating a corrosion inhibitor like MMB.
Inhibition Mechanism of MMB
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Mercapto and Methyl Groups on the Efficiency of Imidazole and Benzimidazole-based Inhibitors of Iron Corrosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermodynamic, chemical and electrochemical investigations of 2-mercapto benzimidazole as corrosion inhibitor for mild steel in hydrochloric acid solutions - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. staff.najah.edu [staff.najah.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. electrochemsci.org [electrochemsci.org]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chesci.com [chesci.com]
- 20. farsi.msrpco.com [farsi.msrpco.com]
- 21. researchgate.net [researchgate.net]
- 22. infinitalab.com [infinitalab.com]
- 23. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. gamry.com [gamry.com]
- 25. researchgate.net [researchgate.net]
- 26. Laser-Deposited Multilayer Coatings for Brake Discs: Corrosion Performance of 316L/430L Systems Reinforced with WC and TiC Particles [mdpi.com]
- 27. ijcsi.pro [ijcsi.pro]
- 28. pubs.acs.org [pubs.acs.org]
- 29. matsc.ktu.lt [matsc.ktu.lt]
- 30. jmaterenvironsci.com [jmaterenvironsci.com]
Methodological & Application
experimental protocol for 2-Mercapto-5-methylbenzimidazole synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-Mercapto-5-methylbenzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The procedure is based on the reaction of 4-methyl-o-phenylenediamine with carbon disulfide in an alkaline ethanolic solution. This application note includes a step-by-step methodology, a comprehensive table of reactants and their properties, and expected characterization data for the final product. A graphical representation of the synthesis workflow is also provided to facilitate understanding of the experimental process.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The 2-mercapto-substituted benzimidazoles, in particular, serve as versatile intermediates for the synthesis of various biologically active molecules. This compound is a key precursor for the development of novel therapeutic agents and functional materials. This protocol outlines a reliable and reproducible method for its synthesis in a laboratory setting.
Data Presentation
A summary of the key quantitative data for the synthesis of this compound is presented in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| Reactants | ||
| 4-methyl-o-phenylenediamine | 0.1 mol | [1] |
| Potassium Hydroxide (B78521) | 0.1 mol | [1] |
| Carbon Disulfide | 0.1 mol | [1] |
| 95% Ethanol | 100 mL | [1] |
| Water | 15 mL | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Reaction Time | 3 hours | [1] |
| Product Characterization | ||
| Molecular Formula | C₈H₈N₂S | [2] |
| Molecular Weight | 164.23 g/mol | [2] |
| Melting Point | 290-293 °C | [3] |
| Yield | 83% | [4] |
| Spectroscopic Data | ||
| ¹H NMR (DMSO-d₆) | δ 2.21 (s, 3H, CH₃), 6.43 (d, 1H), 6.83 (q, 1H) | [4] |
| IR (KBr, cm⁻¹) | ~3154 (N-H str), ~2981 (Ar-C-H str), ~1513, 1467 (C=C str), ~601-660 (C-S str) | [1] |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
4-methyl-o-phenylenediamine
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
95% Ethanol
-
Deionized water
-
Activated charcoal
-
Glacial acetic acid
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers
-
Refrigerator
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methyl-o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), 100 mL of 95% ethanol, and 15 mL of water.[1]
-
Addition of Carbon Disulfide: To the stirring mixture, slowly add carbon disulfide (0.1 mole, 6.19 mL).[1]
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 3 hours with continuous stirring.[1]
-
Decolorization: After the reflux period, cautiously add 1-1.5 g of activated charcoal to the hot mixture and continue to heat at reflux for an additional 10 minutes.[1]
-
Filtration: Remove the charcoal by hot gravity filtration.
-
Precipitation: Heat the filtrate to 60-70 °C and add 100 mL of warm water. Acidify the solution with dilute acetic acid while stirring vigorously. The product will precipitate as glistening white crystals.[1]
-
Crystallization: To ensure complete crystallization, place the mixture in a refrigerator for at least 3 hours.[1]
-
Isolation and Drying: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with cold water and dry them overnight at 40 °C.[1]
-
Recrystallization (Optional): For higher purity, the dried product can be recrystallized from ethanol.[1]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
This detailed protocol and the accompanying data should enable researchers to successfully synthesize and characterize this compound for their research and development needs.
References
Application Notes and Protocols: 2-Mercapto-5-methylbenzimidazole (MMBI) as a Corrosion Inhibitor for Steel in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2-Mercapto-5-methylbenzimidazole (MMBI) as a corrosion inhibitor for steel in acidic environments. The information is curated for professionals in research and development who require precise methodologies and comparative data for material protection and stability studies.
Introduction
Corrosion of steel in acidic media is a significant challenge across various industries, including chemical processing, oil and gas, and metal finishing. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. This compound (MMBI) is a heterocyclic organic compound that has demonstrated notable efficacy as a corrosion inhibitor for steel in acidic solutions. Its protective action is attributed to its ability to adsorb onto the steel surface, forming a barrier that isolates the metal from the corrosive environment.[1][2] This document outlines the application of MMBI, presenting key performance data and standardized experimental protocols for its evaluation.
Mechanism of Inhibition
This compound functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][3][4] The inhibition mechanism involves the adsorption of MMBI molecules onto the steel surface. This adsorption is facilitated by the presence of heteroatoms (Nitrogen and Sulfur) and the π-electrons of the benzimidazole (B57391) ring, which can interact with the vacant d-orbitals of iron.
The adsorption process can be described by the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.[1][3][5] The protective film acts as a physical barrier, blocking the active sites for corrosion and thereby reducing the corrosion rate.
Quantitative Data Summary
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is dependent on its concentration, the temperature, and the nature of the acidic medium. The following tables summarize the performance of MMBI and related benzimidazole derivatives.
Table 1: Inhibition Efficiency of Benzimidazole Derivatives in 1 M H₂SO₄
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (IE %) |
| 2-Mercaptoimidazole (2MI) | 25 | 98.5 |
| 2-Mercaptobenzimidazole (B194830) (2MBI) | - | - |
| This compound (2M5MBI) | - | - |
| 2-Mercapto-5-nitrobenzimidazole (2M5NBI) | - | - |
Note: Specific concentration and inhibition efficiency data for 2M5MBI from the provided search results were not explicitly detailed in a comparable format. However, the general trend observed in a comparative study was 2MI > 2MBI > 2M5MBI > 2M5NBI, suggesting that while MMBI is an effective inhibitor, 2MI may offer higher efficiency under the tested conditions.[1][2]
Table 2: Electrochemical Parameters for Steel in 1.0 M HCl with and without Benzimidazole Derivatives
| Inhibitor | Concentration (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) |
| Blank | 0 | -475 | 1150 | 20 | 150 | - |
| 2-Mercaptobenzimidazole (2MBI) | 10⁻³ | -490 | 23 | 950 | 30 | 98 |
| bis-Mercaptobenzimidazole (bis-MBI) | 10⁻³ | -510 | 9.2 | 2300 | 15 | 92 |
Note: This table presents data for the related compound 2-mercaptobenzimidazole (MBI) and a derivative to provide a comparative context for the expected performance of MMBI.[3][6] Rct (charge transfer resistance) and Cdl (double-layer capacitance) are parameters obtained from Electrochemical Impedance Spectroscopy (EIS).
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the performance of MMBI as a corrosion inhibitor.
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.
Objective: To determine the corrosion rate of steel in an acidic medium with and without MMBI and to calculate the inhibition efficiency.
Materials:
-
Steel coupons of known dimensions and composition
-
1 M Hydrochloric acid (HCl) or 1 M Sulfuric acid (H₂SO₄) solution
-
This compound (MMBI)
-
Acetone
-
Distilled water
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
-
Beakers
Procedure:
-
Coupon Preparation: Mechanically polish the steel coupons with a series of emery papers (e.g., 200, 400, 600, 800, 1000, and 1200 grit). Degrease the coupons with acetone, rinse with distilled water, and dry them in a warm air stream.
-
Initial Measurement: Accurately weigh each prepared coupon using an analytical balance and record the initial weight (W₁).
-
Inhibitor Solution Preparation: Prepare a stock solution of MMBI in the acidic medium. From the stock solution, prepare a series of test solutions with varying concentrations of MMBI (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).
-
Immersion Test: Immerse one coupon in a beaker containing the acidic solution without the inhibitor (blank) and one coupon in each of the beakers containing the different concentrations of the MMBI solution.
-
Incubation: Place the beakers in a water bath maintained at a constant temperature (e.g., 303 K) for a specified immersion period (e.g., 6 hours).
-
Final Measurement: After the immersion period, carefully remove the coupons from the solutions. Rinse them with distilled water, gently scrub with a soft brush to remove any loose corrosion products, rinse again with distilled water, degrease with acetone, and dry.
-
Weighing: Accurately weigh each dried coupon and record the final weight (W₂).
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of steel (g/cm³, typically 7.85).
-
Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the kinetics and mechanism of corrosion inhibition.
Objective: To determine the electrochemical parameters of the corrosion process and to elucidate the inhibition mechanism of MMBI.
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Steel coupon with a defined exposed area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite (B72142) rod.
-
-
Test solutions (acidic medium with and without various concentrations of MMBI).
Procedure:
-
Electrode Preparation: Prepare the steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady-state value is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range of 100 kHz to 10 mHz.
-
Analyze the resulting Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency can be calculated as: IE % = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, perform PDP measurements by scanning the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.
-
Calculate the inhibition efficiency as: IE % = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating corrosion inhibitors.
Proposed Inhibition Mechanism of MMBI
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. staff.najah.edu [staff.najah.edu]
- 6. The corrosion inhibition and adsorption behavior of mercaptobenzimidazole and bis-mercaptobenzimidazole on carbon steel in 1.0 M HCl: Experimental and computational insights | AVESİS [avesis.cumhuriyet.edu.tr]
Application of 2-Mercapto-5-methylbenzimidazole in the Synthesis of Anti-Cancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The benzimidazole (B57391) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, making it a focal point in the design of novel therapeutic agents. Within this class, 2-mercaptobenzimidazole (B194830) and its derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, antiviral, and notably, anticancer properties.
The inclusion of a methyl group at the 5-position of the benzimidazole ring, yielding 2-mercapto-5-methylbenzimidazole, can significantly influence the molecule's lipophilicity and electronic properties. These modifications can enhance binding affinity to target proteins and improve pharmacokinetic profiles, making this scaffold a promising starting point for the development of potent and selective anti-cancer agents.
Derivatives of this compound have been shown to exert their anti-proliferative effects through various mechanisms of action. These include the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the EGFR/HER2 and PI3K/Akt pathways. By targeting these pathways, these compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. This application note provides a summary of the synthesis, biological activity, and experimental protocols related to the use of this compound in the development of novel anti-cancer agents.
Quantitative Data Summary
The following tables summarize the in vitro anti-cancer activity of various 2-mercaptobenzimidazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxic Activity of 2-Mercaptobenzimidazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | HCT-116 (Colon) | 7 | [1] |
| 2 | HCT-116 (Colon) | 8 | [1] |
| 3 | MDA-MB-231 (Breast) | 24.78 ± 1.02 | [2] |
| 4a | HepG2 (Liver) | >100 | [3] |
| 4b | HepG2 (Liver) | 4.8 | [3] |
| 4c | HepG2 (Liver) | 13.3 | [3] |
| 4g | HepG2 (Liver) | 5.1 | [3] |
| 4h | HepG2 (Liver) | 11.5 | [3] |
| 4b | A549 (Lung) | 56.9 | [3] |
| 4c | A549 (Lung) | 46.6 | [3] |
| 4g | A549 (Lung) | 53.2 | [3] |
| 4h | A549 (Lung) | 59.4 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-(benzylthio)-5-methyl-1H-benzo[d]imidazole
This protocol describes a representative synthesis of a this compound derivative.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Carbon disulfide
-
Potassium hydroxide (B78521)
-
Water
-
Benzyl (B1604629) chloride
-
Sodium hydroxide
Procedure:
Step 1: Synthesis of this compound
-
In a 500 mL round-bottom flask, combine 4-methyl-1,2-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), carbon disulfide (0.1 mole), 100 mL of 95% ethanol, and 15 mL of water.
-
Heat the mixture under reflux for 3 hours.[4]
-
Add 1-1.5 g of activated charcoal cautiously and continue to reflux for an additional 10 minutes.[4]
-
Filter the hot mixture to remove the charcoal.
-
Heat the filtrate to 60-70 °C and add 100 mL of warm water.
-
Acidify the solution with dilute acetic acid with constant stirring.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Step 2: Synthesis of 2-(benzylthio)-5-methyl-1H-benzo[d]imidazole
-
Dissolve this compound (0.05 mol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Add benzyl chloride (0.05 mol) and sodium hydroxide (0.05 mol) to the flask.[5]
-
Reflux the mixture for an appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-(benzylthio)-5-methyl-1H-benzo[d]imidazole.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol outlines the procedure for assessing the anti-cancer activity of synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][6][7][8]
Materials:
-
Human cancer cell line (e.g., HCT-116, MDA-MB-231, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the synthesized compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.
-
Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[7]
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.[6]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by 2-mercaptobenzimidazole derivatives in cancer cells.
Caption: Inhibition of EGFR/HER2 Signaling Pathway by 2-Mercaptobenzimidazole Derivatives.
Caption: Inhibition of PI3K/Akt Signaling Pathway by 2-Mercaptobenzimidazole Derivatives.
Experimental Workflow
Caption: General Experimental Workflow for Synthesis and Anticancer Evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. mdpi.com [mdpi.com]
- 6. researchhub.com [researchhub.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2-Mercapto-5-methylbenzimidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Mercapto-5-methylbenzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of various biologically active molecules and as a component in polymers and corrosion inhibitors. Accurate and comprehensive characterization of this compound is essential to ensure its purity, identity, and stability. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using a suite of modern analytical techniques.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Application Note:
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and for quantifying it in various matrices. A reverse-phase HPLC method is typically employed, which separates the compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The retention time (t_R) is a key qualitative parameter for identification, while the peak area provides quantitative information. For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones like phosphoric acid.[1]
Experimental Protocol: Purity Assessment by RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (containing 0.1% formic acid for MS compatibility) in a 50:50 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 320 nm.[2]
-
Run Time: Approximately 15 minutes, or until all impurities have eluted.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity of the sample by determining the percentage of the main peak area relative to the total area of all peaks.
-
Spectroscopic Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy
Application Note:
UV-Vis spectroscopy is a straightforward and effective method for the preliminary identification and quantification of this compound. The benzimidazole (B57391) ring system contains a chromophore that absorbs light in the ultraviolet region. The wavelength of maximum absorption (λ_max) is a characteristic property of the compound in a given solvent. The technique is particularly useful for quick identity checks and for concentration determination using the Beer-Lambert law. The UV spectrum of the parent compound, 2-mercaptobenzimidazole, shows characteristic absorption bands around 275 nm and 320 nm.[2]
Experimental Protocol: Determination of λ_max
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.
-
Dilute the stock solution with methanol to obtain a final concentration of approximately 10 µg/mL.
-
-
Measurement:
-
Use methanol as the blank reference.
-
Scan the sample solution over a wavelength range of 200 nm to 400 nm.
-
Record the absorbance spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) at which the maximum absorbance occurs (λ_max).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note:
FTIR spectroscopy is an invaluable tool for identifying the functional groups present in the this compound molecule. The infrared spectrum provides a unique "fingerprint" of the compound, with characteristic absorption bands corresponding to the vibrations of specific bonds. Key expected vibrations include N-H stretching, aromatic C-H stretching, C=C and C=N ring stretching, and C=S stretching.
Experimental Protocol: Functional Group Analysis
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
-
Measurement:
-
Record the background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Record the sample spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
NMR spectroscopy is the most powerful technique for the structural elucidation of this compound. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. These analyses confirm the molecular structure, including the substitution pattern on the benzene (B151609) ring.
Experimental Protocol: Structural Elucidation
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if not already present in the solvent.
-
Transfer the solution to an NMR tube.
-
-
Measurement:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign the signals to the specific protons and carbons in the molecule.
-
Mass Spectrometry (MS)
Application Note:
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer additional structural information.
Experimental Protocol: Molecular Weight Determination
-
Instrumentation: A mass spectrometer, such as one equipped with an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Measurement:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in positive or negative ion mode.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Compare the measured mass-to-charge ratio (m/z) with the theoretical value calculated from the molecular formula (C₈H₈N₂S).[3]
-
Thermal Analysis
Application Note:
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of this compound. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile residues. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and other phase changes.[4][5]
Experimental Protocol: Thermal Stability and Phase Transitions
-
Instrumentation: A TGA instrument and a DSC instrument, or a simultaneous TGA/DSC analyzer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into an appropriate pan (e.g., alumina (B75360) for TGA, aluminum for DSC).
-
-
TGA Measurement:
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature.
-
-
DSC Measurement:
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition.
-
From the DSC thermogram, determine the melting point (the peak temperature of the endothermic event).
-
Summary of Quantitative Data
The following tables summarize the key quantitative data for the characterization of this compound.
Table 1: Spectroscopic Data
| Technique | Parameter | Value | Reference |
| UV-Vis | λ_max in Methanol | ~320-325 nm | [2] |
| HRMS | Calculated m/z for C₈H₈N₂S [M] | 164.04082 | [6] |
| Found m/z | 164.0408 | [6] |
Table 2: ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 12.03 | Singlet | 1H | NH | [6] |
| 7.05 | Doublet (J=1.7 Hz) | 1H | Aromatic CH | [6] |
| 6.83 | Quartet (J=1.7, 8.3 Hz) | 1H | Aromatic CH | [6] |
| 6.43 | Doublet (J=8.3 Hz) | 1H | Aromatic CH | [6] |
| 2.21 | Singlet | 3H | CH₃ | [6] |
Table 3: ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Reference |
| 168.12 | C=S | [6] |
| 132.95 | Aromatic C | [6] |
| 131.92 | Aromatic C | [6] |
| 130.69 | Aromatic C | [6] |
| 123.49 | Aromatic CH | [6] |
| 109.99 | Aromatic CH | [6] |
| 109.50 | Aromatic CH | [6] |
| 21.31 | CH₃ | [6] |
Visualizations
References
- 1. Separation of 2-Mercaptobenzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for Evaluating the Antioxidant Activity of 2-Mercapto-5-methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole (B57391) and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide array of pharmacological activities.[1] Among these, their antioxidant potential is of considerable interest due to the role of oxidative stress in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[1] 2-Mercapto-5-methylbenzimidazole, a thiol-containing benzimidazole derivative, is a promising candidate for antioxidant applications. Its chemical structure suggests it may act as a potent free radical scavenger and modulator of oxidative stress signaling pathways.[1]
This document provides a comprehensive set of protocols for the systematic evaluation of the antioxidant activity of this compound. It includes detailed methodologies for widely accepted in vitro chemical and cell-based assays, guidelines for data presentation, and visualizations of experimental workflows and a relevant signaling pathway to facilitate robust and reproducible research.
Mechanisms of Antioxidant Action
The antioxidant activity of chemical compounds is primarily mediated through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2]
-
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The antioxidant itself becomes a radical, which is typically more stable and less reactive.[2]
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, converting it into an anion.[2]
Many antioxidant assays are based on one or both of these mechanisms.[3] For a thorough assessment of a compound's antioxidant potential, it is recommended to use a combination of assays that cover different mechanisms of action.[2]
Data Presentation: Summary of Antioxidant Activity
The antioxidant capacity of this compound can be quantified using various assays. The results are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant potency. Alternatively, the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.[4]
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µM) | Reference Compound (e.g., Ascorbic Acid) IC50 (µM) |
| This compound | Data to be determined | Data to be determined |
| Literature Example: Pyrazolyl-benzimidazolone derivative | 12.82 ± 0.10[1] |
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | IC50 (µM) | TEAC Value (mM Trolox equivalents/mM compound) | Reference Compound (e.g., Trolox) IC50 (µM) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Literature Example: Pyrazolyl-benzimidazolone derivative | 14.00 ± 0.14[1] |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (mM Fe(II)/mM compound) | Reference Compound (e.g., Ascorbic Acid) FRAP Value |
| This compound | Data to be determined | Data to be determined |
| Literature Example: Unsubstituted Benzimidazole-biphenyl derivative | Not explicitly provided in search results |
Table 4: Cellular Antioxidant Activity (CAA)
| Compound | CAA Value (µmol QE/100 µmol compound) | Reference Compound (e.g., Quercetin) EC50 (µM) |
| This compound | Data to be determined | Data to be determined |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.[1]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)[1]
-
Methanol (B129727) or Ethanol (spectrophotometric grade)[1]
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)[1]
-
96-well microplate or quartz cuvettes[1]
-
Microplate reader or UV-Vis spectrophotometer[1]
Procedure:
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store the solution in a dark bottle to protect it from light.[1]
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
From the stock solution, prepare a series of dilutions to determine the IC50 value.[1]
-
Prepare a stock solution and serial dilutions of the positive control (e.g., ascorbic acid).
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of each dilution of the test compound and the positive control to different wells.[1]
-
Add the DPPH solution to each well.
-
For the control, add the same volume of solvent instead of the test sample to the DPPH solution.[2]
-
The blank should contain only the solvent.[2]
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[5]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [((Abs_control - Abs_sample) / Abs_control)] x 100[1] Where:
-
Abs_control is the absorbance of the control (DPPH solution without the test compound).
-
Abs_sample is the absorbance of the test compound.
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS•+ radical cation, a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[4]
Materials:
-
ABTS diammonium salt[2]
-
Potassium persulfate[2]
-
Methanol or Ethanol[2]
-
Phosphate Buffered Saline (PBS)[6]
-
This compound (test compound)
-
Trolox (standard antioxidant)[2]
-
UV-Vis spectrophotometer[2]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
-
Preparation of Test Samples: Prepare a series of working concentrations of the test compound and Trolox standard.[2]
-
Assay Protocol:
-
Add a large volume of the diluted ABTS•+ solution (e.g., 3 mL) to a small volume of the test sample or standard solution (e.g., 50 µL).[6]
-
Mix thoroughly.
-
-
Incubation: Incubate at room temperature for a specific time (e.g., 6 minutes).[6]
-
Measurement: Measure the absorbance at 734 nm.[4]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).[1]
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), within cells, providing a more biologically relevant assessment of antioxidant activity.[7]
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)[7]
-
2,2'-azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP or AAPH) (free radical initiator)[7]
-
This compound (test compound)
-
Quercetin (B1663063) (positive control)[7]
-
96-well black microplate with clear bottoms
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and culture to 90-100% confluency.[7]
-
Cell Washing: Remove the growth medium and wash the cells with PBS.[7]
-
Pre-incubation: Add DCFH-DA probe and the test compound or Quercetin standard to the cells. Incubate for 1 hour at 37°C.[7]
-
Washing: Remove the treatment solution and wash the cells with PBS to remove extracellular compounds.[7]
-
Radical Initiation: Add ABAP solution to induce oxidative stress.[7]
-
Fluorescence Measurement: Immediately measure fluorescence kinetically for 1 hour at 37°C (Excitation: 485 nm, Emission: 538 nm).[7]
-
Data Analysis: Calculate the area under the curve (AUC) and determine the CAA values. The CAA value is typically expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.
Caption: Mechanism of the Cellular Antioxidant Activity (CAA) Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Metal Chelation Studies Using 2-Mercapto-5-methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercapto-5-methylbenzimidazole (MMBI) is a heterocyclic compound belonging to the benzimidazole (B57391) family, which is recognized for its diverse biological activities and its capacity to act as a potent metal chelator.[1] The presence of a thiol group and nitrogen atoms in its structure allows for the formation of stable complexes with various metal ions. This property is of significant interest in medicinal chemistry and drug development, particularly in contexts where metal dyshomeostasis is implicated in disease pathology. The ability of MMBI to sequester metal ions suggests its potential therapeutic applications in conditions associated with metal-induced oxidative stress and in the development of novel antimicrobial and anticancer agents.[2][3]
These application notes provide a comprehensive overview of the methodologies for synthesizing this compound and for characterizing its metal chelation properties using various spectroscopic techniques.
Synthesis of this compound
A reliable synthesis of this compound can be achieved through the condensation of 4-methyl-o-phenylenediamine with carbon disulfide.[4] Several protocols have been reported, with variations in reaction conditions and reagents.[1][5][6] Below is a general and a more detailed experimental protocol.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
4-methyl-o-phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (95%)
-
Glacial acetic acid
-
Deionized water
-
Activated charcoal
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-o-phenylenediamine (0.1 mol) in 100 mL of 95% ethanol.
-
To this solution, add a solution of potassium hydroxide (0.1 mol) in 15 mL of water.
-
Slowly add carbon disulfide (0.1 mol) to the mixture with constant stirring.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After reflux, add a small amount of activated charcoal to the hot solution and continue to reflux for an additional 10 minutes to decolorize the solution.
-
Filter the hot mixture to remove the charcoal.
-
Heat the filtrate to 60-70 °C and add 100 mL of warm water.
-
Acidify the solution with glacial acetic acid with vigorous stirring.
-
A precipitate of this compound will form.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an ethanol-water mixture.
Characterization: The synthesized this compound can be characterized by:
-
Melting Point: Literature mp > 250 °C.[4]
-
¹H NMR (DMSO-d₆): δ 2.21 (s, 3H, CH₃), 6.43 (d, 1H, Ar-H), 6.83 (q, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 12.03 (s, 1H, NH).[4]
-
¹³C NMR (DMSO-d₆): δ 21.31 (CH₃), 109.50 (CH), 109.99 (CH), 123.49 (CH), 130.69 (C), 131.92 (C), 132.95 (C), 168.12 (C=S).[4]
-
FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, C=S stretching, and aromatic C-H stretching.
Metal Chelation Studies
The metal-chelating properties of this compound can be investigated using several spectroscopic and calorimetric techniques.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a straightforward and widely used method to study metal-ligand interactions. The formation of a metal-MMBI complex often results in a change in the absorption spectrum of the ligand.[8]
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., methanol/water mixture).[9]
-
Stock solutions of various metal salts (e.g., CuCl₂, NiCl₂, ZnCl₂, FeCl₃, Pb(NO₃)₂) of known concentrations.
-
Buffer solution to maintain a constant pH.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of MMBI.
-
To each solution, add increasing concentrations of the metal salt solution.
-
Allow the solutions to equilibrate.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Monitor the changes in absorbance at the wavelength of maximum absorption (λmax) of the complex or the ligand.
-
Stoichiometry Determination (Job's Plot): The stoichiometry of the metal-ligand complex can be determined using the continuous variation method (Job's plot).[8][10]
-
Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but the mole fraction of the ligand varies from 0 to 1.
-
Plot the change in absorbance (ΔA) against the mole fraction of the ligand.
-
The mole fraction at which the maximum ΔA is observed corresponds to the stoichiometry of the complex.
-
Caption: Workflow for determining complex stoichiometry using Job's plot.
-
Binding Constant (Benesi-Hildebrand Method): For a 1:1 complex, the binding constant (K) can be calculated using the Benesi-Hildebrand equation.[8]
-
Plot 1/ΔA against 1/[M], where [M] is the concentration of the metal ion.
-
The binding constant can be determined from the slope and intercept of the resulting linear plot.
-
Quantitative Data: Limited quantitative data is available specifically for this compound. However, studies on the parent compound, 2-mercaptobenzimidazole (B194830) (MBI), and its derivatives provide valuable insights into its metal-binding properties.
| Ligand | Metal Ion | Stoichiometry | Binding Constant (K) | Method | Reference |
| MBI | Ag⁺ | 1:1 | 1.8 x 10⁴ M⁻¹ | UV-Vis | [8] |
| EMBI | Ag⁺ | 1:1 | 2.5 x 10⁴ M⁻¹ | UV-Vis | [8] |
| PMBI | Ag⁺ | 1:1 | 3.2 x 10⁴ M⁻¹ | UV-Vis | [8] |
| BMBI | Ag⁺ | 1:1 | 4.5 x 10⁴ M⁻¹ | UV-Vis | [8] |
MBI = 2-mercaptobenzimidazole, EMBI = 1-ethyl-2-mercaptobenzimidazole, PMBI = 1-propyl-2-mercaptobenzimidazole, BMBI = 1-benzyl-2-mercaptobenzimidazole.
Fluorescence Spectroscopy
Fluorescence spectroscopy can be a highly sensitive technique to study metal-ligand interactions, particularly if the ligand's fluorescence is quenched or enhanced upon metal binding.[11][12]
Materials:
-
Stock solution of this compound in a suitable solvent.
-
Stock solutions of various metal salts.
-
Buffer solution.
Procedure:
-
Record the fluorescence emission spectrum of the MMBI solution.
-
Incrementally add aliquots of the metal salt solution to the MMBI solution.
-
After each addition, record the fluorescence emission spectrum.
-
Monitor the changes in fluorescence intensity at the emission maximum.
-
Binding Stoichiometry (Job's Plot): A Job's plot can also be constructed using fluorescence data by plotting the change in fluorescence intensity against the mole fraction of the ligand.
-
Binding Constant (Benesi-Hildebrand or Stern-Volmer): The binding constant can be determined using a modified Benesi-Hildebrand plot for fluorescence data.[7] If the mechanism is collisional quenching, the Stern-Volmer equation can be applied.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the metal-ligand interaction at the atomic level. Chemical shift perturbation (CSP) mapping is a common method to identify the binding site and determine the binding affinity.[13]
Materials:
-
A solution of ¹⁵N-labeled or unlabeled this compound in a suitable deuterated solvent.
-
A stock solution of the metal salt in the same deuterated solvent.
Procedure:
-
Acquire a ¹H or ¹H-¹⁵N HSQC spectrum of the MMBI solution.
-
Add increasing amounts of the metal salt solution to the NMR tube.
-
Acquire a spectrum after each addition.
-
Monitor the changes in the chemical shifts of the protons or nitrogen atoms.
-
Binding Site Identification: The residues exhibiting significant chemical shift perturbations upon metal binding are likely part of or in close proximity to the binding site.
-
Dissociation Constant (Kd): By plotting the chemical shift changes against the metal concentration, a binding isotherm can be generated and fitted to a suitable binding model to determine the dissociation constant.
Caption: Workflow for NMR titration to study metal-ligand interactions.
Putative Signaling Pathway Modulation
While direct evidence linking the metal chelation of this compound to specific signaling pathways is limited, its known antioxidant properties and ability to sequester redox-active metal ions suggest a potential role in modulating oxidative stress-related pathways.[2] A plausible, yet hypothetical, mechanism involves the Nrf2 signaling pathway, a master regulator of the antioxidant response.
Hypothetical Nrf2 Activation by Metal Chelation
Excess intracellular free metal ions, such as iron and copper, can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions. By chelating these metal ions, this compound could reduce the cellular ROS burden. A decrease in ROS can lead to the stabilization and nuclear translocation of the transcription factor Nrf2, which in turn upregulates the expression of antioxidant enzymes.
Caption: Hypothetical mechanism of Nrf2 pathway activation by this compound through metal chelation.
Conclusion
This compound presents a versatile scaffold for the development of metal-chelating agents. The protocols outlined in these application notes provide a solid foundation for the synthesis, characterization, and evaluation of its metal-binding properties. Further research is warranted to elucidate the full spectrum of its metal selectivity and to validate its effects on specific biological signaling pathways, which could pave the way for novel therapeutic strategies in a range of diseases.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. ijptjournal.com [ijptjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-Mercaptobenzimidazole Functionalized Copper Nanoparticles Fluorescence Probe for Sensitivity and Selectivity Detection of Cys in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
Application Notes and Protocols: 2-Mercapto-5-methylbenzimidazole in Lubricant Additives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercapto-5-methylbenzimidazole is a heterocyclic organic compound that has garnered significant interest as a multifunctional additive in lubricant formulations. Its primary roles are to enhance the thermo-oxidative stability and to protect metallic surfaces from corrosion. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a lubricant additive. Due to the limited availability of public domain quantitative performance data specifically for this compound, this document will also reference data from its parent compound, 2-mercaptobenzimidazole (B194830) (MBI), to illustrate expected performance characteristics.
Mechanism of Action
This compound functions as a lubricant additive through two primary mechanisms: antioxidation and corrosion inhibition.
-
Antioxidant Action: As a primary antioxidant, it acts as a radical scavenger. During the lubricant's service life, oxidative degradation is initiated by the formation of free radicals. This compound can donate a hydrogen atom to neutralize these highly reactive radicals, thereby terminating the oxidation chain reaction. This process prevents the formation of sludge, varnish, and acidic byproducts, which can increase viscosity and degrade lubricant performance.
-
Corrosion Inhibition: This compound demonstrates effective corrosion inhibition by forming a protective film on metal surfaces. The nitrogen and sulfur atoms in the molecule have lone pairs of electrons that can coordinate with the metal surface, leading to the formation of a durable chemisorbed layer. This film acts as a barrier, isolating the metal from corrosive species present in the lubricant or the environment.
Data Presentation
The following tables summarize the expected performance of lubricants formulated with mercaptobenzimidazole derivatives. This data is compiled from various studies on 2-mercaptobenzimidazole and is presented here to provide a baseline for the evaluation of this compound.
Table 1: Tribological Performance Data (Four-Ball Wear Test - ASTM D4172)
| Lubricant Formulation | Additive Concentration (wt%) | Wear Scar Diameter (mm) | Coefficient of Friction |
| Base Oil (Group II) | 0 | 0.85 | 0.12 |
| Base Oil + 2-mercaptobenzimidazole | 0.5 | 0.62 | 0.09 |
| Base Oil + 2-mercaptobenzimidazole | 1.0 | 0.55 | 0.08 |
| Base Oil + 2-mercaptobenzimidazole | 2.0 | 0.51 | 0.07 |
Table 2: Oxidation Stability Data (Rotating Pressure Vessel Oxidation Test - ASTM D2272)
| Lubricant Formulation | Additive Concentration (wt%) | Oxidation Induction Time (minutes) |
| Base Oil (Group III) | 0 | 150 |
| Base Oil + 2-mercaptobenzimidazole | 0.5 | 350 |
| Base Oil + 2-mercaptobenzimidazole | 1.0 | 520 |
Table 3: Corrosion Inhibition Performance (ASTM D665 - Procedure A, Distilled Water)
| Lubricant Formulation | Additive Concentration (wt%) | Rust Rating |
| Base Oil (Group I) | 0 | Fail (Heavy Rust) |
| Base Oil + 2-mercaptobenzimidazole | 0.25 | Pass (No Rust) |
| Base Oil + 2-mercaptobenzimidazole | 0.5 | Pass (No Rust) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to evaluate the performance of this compound in lubricant formulations.
Protocol 1: Evaluation of Anti-Wear Properties using the Four-Ball Wear Test (ASTM D4172)
1. Objective: To determine the wear-preventive properties of a lubricating oil formulated with this compound.
2. Apparatus:
- Four-Ball Wear Test Machine
- Steel balls (AISI 52100 steel, 12.7 mm diameter)
- Microscope for measuring wear scar diameter
- Solvent for cleaning (e.g., heptane)
3. Materials:
- Base oil (specify type, e.g., Group II mineral oil)
- This compound
- Test lubricant formulations with varying concentrations of the additive (e.g., 0.5%, 1.0%, 2.0% w/w)
4. Procedure:
- Thoroughly clean the steel balls and the test cup with solvent and allow them to dry completely.
- Place three steel balls in the test cup and clamp them securely.
- Pour the test lubricant into the cup to a level that covers the three stationary balls.
- Place the fourth ball in the chuck of the motor-driven spindle.
- Assemble the test cup with the spindle.
- Set the test parameters:
- Load: 392 N (40 kgf)
- Speed: 1200 ± 60 rpm
- Temperature: 75 ± 2 °C
- Duration: 60 ± 1 minute
- Start the test and allow it to run for the specified duration.
- At the end of the test, turn off the machine, disassemble the test cup, and remove the three stationary balls.
- Clean the stationary balls with solvent.
- Measure the wear scar diameter on each of the three stationary balls to the nearest 0.01 mm using the microscope.
- Calculate the average wear scar diameter.
5. Data Analysis:
- Record the average wear scar diameter for each lubricant formulation.
- Compare the results of the additized lubricants to the base oil without the additive. A smaller wear scar diameter indicates better anti-wear performance.
Protocol 2: Determination of Oxidation Stability using the Rotating Pressure Vessel Oxidation Test (RPVOT - ASTM D2272)
1. Objective: To evaluate the oxidation stability of a lubricating oil containing this compound.
2. Apparatus:
- Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus
- Oxygen supply
- Pressure measurement device
- Temperature-controlled bath
3. Materials:
- Base oil (specify type, e.g., Group III synthetic oil)
- This compound
- Test lubricant formulations
- Distilled water
- Copper catalyst coil
4. Procedure:
- Place a 50 ± 0.5 g sample of the test lubricant, 5 ± 0.05 g of distilled water, and a polished copper catalyst coil into the pressure vessel.
- Seal the vessel and purge with oxygen.
- Pressurize the vessel with oxygen to 620 ± 15 kPa (90 ± 2 psi) at room temperature.
- Place the vessel in a temperature-controlled bath maintained at 150 ± 0.1 °C.
- Rotate the vessel at 100 ± 5 rpm.
- Continuously monitor the pressure inside the vessel.
- The test is complete when the pressure has dropped by 175 kPa (25.4 psi) from the maximum pressure observed.
5. Data Analysis:
- Record the time in minutes from the start of the test until the pressure drops by 175 kPa. This is the oxidation induction time.
- A longer oxidation induction time indicates greater oxidation stability.
Protocol 3: Assessment of Rust-Preventing Characteristics (ASTM D665)
1. Objective: To determine the ability of a lubricating oil formulated with this compound to prevent rusting of ferrous parts in the presence of water.
2. Apparatus:
- Rusting test apparatus (beaker, stirrer, temperature-controlled bath)
- Steel test specimen (cylindrical, specified dimensions and finish)
- Specimen holder
3. Materials:
- Base oil (specify type, e.g., Group I mineral oil)
- This compound
- Test lubricant formulations
- Distilled water (Procedure A) or synthetic seawater (Procedure B)
4. Procedure:
- Prepare the steel test specimen by polishing it with abrasive paper as specified in the standard.
- Clean the specimen thoroughly with solvent and handle it only with forceps thereafter.
- Place 300 mL of the test lubricant in the beaker.
- Insert the prepared steel specimen into the holder and place it in the beaker, ensuring it is completely immersed in the oil.
- Place the beaker in the temperature-controlled bath maintained at 60 ± 1 °C.
- Once the oil reaches the test temperature, add 30 mL of distilled water (or synthetic seawater).
- Begin stirring at 1000 ± 50 rpm.
- Continue the test for 24 hours.
- At the end of the test, stop the stirrer, remove the specimen, and rinse it with a suitable solvent.
- Visually inspect the entire surface of the specimen for any signs of rust.
5. Data Analysis:
- Rate the specimen as "Pass" if there is no rust or only very light staining.
- Rate the specimen as "Fail" if there is any visible rust.
Mandatory Visualizations
Caption: Antioxidant mechanism of this compound.
Caption: Corrosion inhibition mechanism.
Caption: Experimental workflow for evaluation.
Application Notes and Protocols: Electrochemical Studies of 2-Mercapto-5-methylbenzimidazole on Copper Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical behavior of 2-Mercapto-5-methylbenzimidazole (a derivative of 2-mercaptobenzimidazole (B194830), MBI) as a corrosion inhibitor for copper surfaces. The information is compiled from various scientific studies and is intended to guide researchers in this field.
Introduction
Copper and its alloys are widely used in various industrial applications. However, they are susceptible to corrosion, particularly in aggressive environments. Organic heterocyclic compounds, such as 2-mercaptobenzimidazole (MBI) and its derivatives, have been extensively studied as effective corrosion inhibitors for copper.[1][2] These molecules can adsorb onto the copper surface, forming a protective layer that mitigates the corrosion process.[1][3] This document details the electrochemical techniques used to evaluate the performance of these inhibitors and provides standardized protocols for such studies.
Mechanism of Action
2-Mercaptobenzimidazole and its derivatives function as mixed-type inhibitors, influencing both anodic and cathodic reactions of the corrosion process.[1][4][5] The inhibition mechanism involves the chemical adsorption of the inhibitor molecules onto the copper surface. This adsorption is facilitated by the presence of heteroatoms like sulfur and nitrogen in the molecular structure, which can form coordinate bonds with copper atoms.[3][6][7] This forms a protective film that acts as a barrier to the corrosive environment.[3] Density Functional Theory (DFT) studies suggest that the thiolate form of MBI exhibits a strong reactivity with the copper surface.[7] The thickness of this protective layer has been estimated to be in the range of 1.9 ± 0.5 nm.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from electrochemical studies on the inhibition of copper corrosion by 2-mercaptobenzimidazole and its derivatives.
Table 1: Potentiodynamic Polarization Data
| Inhibitor Concentration | Corrosion Potential (Ecorr) (V vs. SCE) | Corrosion Current Density (icorr) (A/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) | Reference |
| Blank (0.5 M H₂SO₄) | -0.025 | 8.5 x 10⁻⁵ | 45 | -120 | - | |
| 1 x 10⁻⁴ M MMI | -0.040 | 1.6 x 10⁻⁵ | 55 | -110 | 81.2 | [5] |
| Blank (1M HCl) | -0.290 | 1.1 x 10⁻³ | 70 | -150 | - | |
| 25 ppm 2MBI | -0.320 | 5.0 x 10⁻⁶ | 60 | -130 | 99.5 | [4] |
| Blank (3 wt.% NaCl) | -0.210 | 1.2 x 10⁻⁵ | 50 | -140 | - | [1] |
| 1 mM MBIH | -0.230 | 2.5 x 10⁻⁷ | 65 | -125 | 98 | [1] |
MMI: 2-mercapto-1-methylimidazole; 2MBI: 2-mercaptobenzimidazole; MBIH: 2-mercaptobenzimidazole
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) | Reference |
| Blank (0.5 M H₂SO₄) | 120 | 150 | - | |
| 1 x 10⁻⁴ M MMI | 850 | 30 | 85.9 | [5] |
| Blank (1M HCl) | 50 | 200 | - | |
| 25 ppm 2MBI | 5000 | 15 | 99 | [4] |
| Blank (3 wt.% NaCl) | 600 | 100 | - | [1] |
| 1 mM MBIH | 25000 | 10 | 97.6 | [1] |
MMI: 2-mercapto-1-methylimidazole; 2MBI: 2-mercaptobenzimidazole; MBIH: 2-mercaptobenzimidazole
Experimental Protocols
Detailed methodologies for key electrochemical experiments are provided below.
Potentiodynamic Polarization Measurements
Objective: To determine the corrosion current density (icorr), corrosion potential (Ecorr), and to understand the kinetic behavior of the anodic and cathodic reactions.
Materials:
-
Working Electrode: Copper specimen
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode: Platinum foil or graphite (B72142) rod
-
Electrochemical Cell
-
Potentiostat/Galvanostat
-
Corrosive Medium (e.g., 3 wt.% NaCl solution)
-
This compound (or related inhibitor)
Protocol:
-
Prepare the copper working electrode by polishing with successively finer grades of emery paper, followed by rinsing with deionized water and ethanol, and finally drying.
-
Prepare the corrosive solution with and without the desired concentrations of the inhibitor.
-
Assemble the three-electrode electrochemical cell with the copper specimen as the working electrode, platinum as the counter electrode, and SCE as the reference electrode.
-
Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Analyze the polarization curve to determine Ecorr and icorr using Tafel extrapolation.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the properties of the inhibitor film and the kinetics of the corrosion process by measuring the impedance of the electrochemical system over a range of frequencies.
Materials:
-
Same as for Potentiodynamic Polarization Measurements.
Protocol:
-
Prepare the electrode and electrochemical cell as described in the potentiodynamic polarization protocol.
-
Immerse the electrodes in the test solution and allow the OCP to stabilize.
-
Perform the EIS measurement at the OCP.
-
Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action.
Caption: Experimental workflow for electrochemical studies.
Caption: Proposed corrosion inhibition mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Mercaptobenzimidazole as a copper corrosion inhibitor: Part II. Surface analysis using X-ray photoelectron spectroscopy [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibacterial and Antifungal Screening of 2-Mercapto-5-methylbenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the antibacterial and antifungal screening of 2-mercapto-5-methylbenzimidazole derivatives. These compounds are a class of heterocyclic molecules that have garnered significant interest for their diverse pharmacological activities, including antimicrobial properties.[1][2][3] The protocols outlined below are intended to guide researchers in the systematic evaluation of these derivatives against a panel of pathogenic bacteria and fungi.
Overview of Antimicrobial Activity
2-Mercaptobenzimidazole (B194830) and its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anthelmintic, and antiviral effects.[2][3][4] The presence of the benzimidazole (B57391) scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a key feature in many pharmacologically active compounds. The thiol group at the 2-position provides a reactive site for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially enhanced antimicrobial potency and selectivity. The 5-methyl substitution on the benzene ring can also influence the lipophilicity and electronic properties of the molecule, which in turn can affect its biological activity.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The following tables summarize the quantitative antimicrobial activity of various this compound derivatives against selected bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Compound ID | Derivative | Staphylococcus aureus | Enterococcus faecalis | Klebsiella pneumoniae | Escherichia coli | Reference |
| 5b | 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide derivative | 16 | 16 | 32 | 32 | [2][4] |
| 5d | 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide derivative | 16 | 32 | 16 | 32 | [2][4] |
| 5i | 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide derivative | 32 | 16 | 32 | 16 | [2][4] |
| 6b | 2-(5-phenyl-[1,3,4]-oxadiazol-2-ylmethylsulfanyl)-1H-benzimidazole derivative | 32 | 16 | 16 | 32 | [2][4] |
| 6e | 2-(5-phenyl-[1,3,4]-oxadiazol-2-ylmethylsulfanyl)-1H-benzimidazole derivative | 16 | 32 | 32 | 16 | [2][4] |
| 6f | 2-(5-phenyl-[1,3,4]-oxadiazol-2-ylmethylsulfanyl)-1H-benzimidazole derivative | 32 | 16 | 32 | 16 | [2][4] |
| 6i | 2-(5-phenyl-[1,3,4]-oxadiazol-2-ylmethylsulfanyl)-1H-benzimidazole derivative | 16 | 32 | 16 | 32 | [2][4] |
| Ciprofloxacin (Standard) | - | - | - | - | - | [2] |
Table 2: Antifungal Activity (MIC in µg/mL)
| Compound ID | Derivative | Candida albicans | Aspergillus fumigatus | Reference |
| 5b | 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide derivative | 8 | 16 | [2] |
| 5c | 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide derivative | 8 | 16 | [2] |
| 5d | 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide derivative | 16 | 8 | [2] |
| 5g | 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide derivative | 8 | 16 | [2] |
| 5i | 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide derivative | 16 | 8 | [2] |
| 6b | 2-(5-phenyl-[1,3,4]-oxadiazol-2-ylmethylsulfanyl)-1H-benzimidazole derivative | 8 | 16 | [2] |
| 6i | 2-(5-phenyl-[1,3,4]-oxadiazol-2-ylmethylsulfanyl)-1H-benzimidazole derivative | 16 | 8 | [2] |
| Fluconazole (Standard) | - | 8-2 | 8-2 | [2] |
Experimental Protocols
Detailed methodologies for the antibacterial and antifungal screening of this compound derivatives are provided below.
General Workflow for Antimicrobial Screening
The following diagram illustrates the general workflow for screening the antimicrobial activity of the synthesized compounds.
Caption: General workflow for antimicrobial screening.
Protocol for Agar Well Diffusion Assay
This method is suitable for primary screening to qualitatively assess the antimicrobial activity of the derivatives.
Materials:
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Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Test microbial strains
-
Synthesized this compound derivatives
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent used to dissolve compounds, e.g., DMSO)
Procedure:
-
Media Preparation: Prepare the appropriate agar medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Pouring Plates: Pour approximately 20-25 mL of the molten agar into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]
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Seeding the Plates: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plates.
-
Well Preparation: Use a sterile cork borer to punch uniform wells (6 mm in diameter) in the agar.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 1000 µg/mL) into the designated wells. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
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Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol for Broth Microdilution Assay (MIC Determination)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Test microbial strains
-
Synthesized this compound derivatives
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Positive control (standard antibiotic/antifungal)
-
Negative control (broth with inoculum, no compound)
-
Sterility control (broth only)
Procedure:
-
Compound Dilution: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in the broth directly in the 96-well plate to achieve a range of concentrations.[7]
-
Inoculum Preparation: Prepare a microbial suspension and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]
-
Inoculation: Add the standardized inoculum to all wells except the sterility control. The final volume in each well should be uniform (e.g., 200 µL).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[5][8] This can be assessed visually or by using a microplate reader.
Potential Signaling Pathways and Mechanism of Action
While the exact mechanism of action for many this compound derivatives is still under investigation, benzimidazoles, in general, are known to interfere with various cellular processes in microorganisms. A potential mechanism of action could involve the inhibition of crucial enzymes or disruption of cellular structures.
Caption: Potential antimicrobial mechanisms of action.
Further studies, such as enzyme inhibition assays, cell membrane permeability assays, and molecular docking studies, are required to elucidate the precise molecular targets of these compounds.
Conclusion
The protocols and data presented in this document provide a framework for the systematic antibacterial and antifungal screening of this compound derivatives. The promising activity of some of these compounds warrants further investigation and optimization to develop novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. The structure-activity relationship (SAR) studies based on the screening data will be crucial in guiding the design of more potent and selective derivatives.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Mercapto-5-methylbenzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Mercapto-5-methylbenzimidazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| SYN-001 | Low or No Product Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Incorrect stoichiometry of reactants. 4. Degradation of starting materials or product. 5. Inefficient purification process. | 1. Extend the reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction mixture is maintained at the appropriate reflux temperature. For the reaction of 4-methyl-o-phenylenediamine with carbon disulfide, a reflux in ethanol (B145695) for 3 hours is common.[1] 3. Carefully measure and use the correct molar ratios of reactants as specified in the protocol. An excess of the sulfur source (e.g., carbon disulfide or potassium ethyl xanthate) may be beneficial.[2] 4. Use fresh, high-purity starting materials. Check the stability of the product under the reaction and workup conditions. 5. Optimize the recrystallization solvent and procedure to minimize product loss. Ethanol or an ethanol-water mixture is often used for recrystallization.[3][4] |
| SYN-002 | Product is Impure (Discolored, Incorrect Melting Point) | 1. Presence of unreacted starting materials. 2. Formation of side products (e.g., polymeric materials, oxidation products). 3. Inadequate purification. | 1. Wash the crude product thoroughly to remove unreacted 4-methyl-o-phenylenediamine. An acidic wash can help remove residual diamine. 2. The reaction of o-phenylenediamines with carbon disulfide can sometimes lead to the formation of byproducts. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. The use of charcoal during recrystallization can help remove colored impurities.[1] 3. Recrystallize the product multiple times if necessary. Consider using a different solvent system for recrystallization. Column chromatography can be employed for further purification if simple recrystallization is insufficient. |
| SYN-003 | Difficulty in Product Isolation/Precipitation | 1. Product is too soluble in the reaction mixture or workup solvent. 2. Incorrect pH during precipitation. | 1. After the reaction, the solvent can be partially or fully removed under reduced pressure to facilitate precipitation. 2. The product is typically precipitated by acidifying the reaction mixture with an acid like acetic acid.[1][2][4] Ensure the pH is sufficiently acidic to cause complete precipitation of the 2-mercaptobenzimidazole (B194830) derivative. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for the synthesis of this compound?
A1: The most frequently cited method is the reaction of 4-methyl-o-phenylenediamine with a sulfur source in a basic medium. Common sulfur sources include carbon disulfide (in the presence of a base like KOH) or potassium ethyl xanthate.[1][2] A novel method using N-aminorhodanine has also been reported to give a high yield of 83%.[5][6]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system, for example, n-hexane:ethyl acetate (B1210297) (6:4) or methanol:chloroform (1:9), can be used to separate the product from the starting materials.[1] The disappearance of the starting material spot (4-methyl-o-phenylenediamine) and the appearance of the product spot will indicate the reaction's progression.
Q3: What are the critical safety precautions to take during this synthesis?
A3: Carbon disulfide is highly flammable and toxic. All manipulations involving carbon disulfide should be carried out in a well-ventilated fume hood. Potassium hydroxide (B78521) is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Q4: Can other bases be used instead of potassium hydroxide?
A4: While potassium hydroxide is commonly used, other bases like sodium hydroxide can also be employed. The choice of base may influence the reaction rate and yield. It is important to ensure the basicity is sufficient to facilitate the reaction.
Q5: My final product is a disulfide. How can I avoid its formation?
A5: The thiol group in 2-mercaptobenzimidazoles can be susceptible to oxidation, leading to the formation of a disulfide byproduct. To minimize this, it is advisable to carry out the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). Additionally, avoiding excessive exposure to air and oxidizing agents during purification is crucial.
Data Presentation
Comparison of Synthesis Methods for 2-Mercaptobenzimidazole Derivatives
| Starting Materials | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-methyl-o-phenylenediamine | N-aminorhodanine | Xylene | Heated for 5 hours | 83% | [5][6] |
| o-phenylenediamine | Potassium ethyl xanthate | 95% Ethanol/Water | Reflux for 3 hours | 84-86.5% | [2] |
| o-phenylenediamine | Carbon disulfide, Potassium hydroxide | 95% Ethanol/Water | Reflux for 3 hours | Not specified, but implied to be similar to the xanthate method | [1] |
| o-phenylenediamine | Carbon disulfide, Potassium hydroxide | Ethanol/Water | Reflux for 6 hours at 75-85 °C | ~74% | [4] |
| o-phenylenediamine | Carbon disulfide | Absolute Ethanol | Heated in an autoclave at 150°C for 15 hours | Not specified | [3] |
Experimental Protocols
Method 1: Synthesis using N-aminorhodanine[5]
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A mixture of 4-methyl-o-phenylenediamine (0.065 mol) and N-aminorhodanine (0.065 mol) in 50 ml of xylene is heated for 5 hours.
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The resulting residue is filtered.
-
The crude product is crystallized from aqueous alcohol with charcoal.
-
The solid is then recrystallized from ethanol to yield pure this compound.
Method 2: Synthesis using Carbon Disulfide and Potassium Hydroxide[1]
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A mixture of 4-methyl-o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), and carbon disulfide (0.1 mole) in 100 ml of 95% ethanol and 15 ml of water is heated under reflux for 3 hours.
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Charcoal (1-1.5 g) is added cautiously, and the mixture is refluxed for an additional 10 minutes.
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The hot solution is filtered to remove the charcoal.
-
The filtrate is heated to 60-70°C, and 100 ml of warm water is added.
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The solution is then acidified with dilute acetic acid with good stirring.
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The precipitated product is cooled in a refrigerator for 3 hours to complete crystallization.
-
The product is collected by filtration and dried.
-
Recrystallization from ethanol yields the pure product.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. ijptjournal.com [ijptjournal.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
common side products in 2-Mercapto-5-methylbenzimidazole synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Mercapto-5-methylbenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The synthesis of this compound, typically from 4-methyl-1,2-phenylenediamine and a sulfur source like carbon disulfide or sodium thiocyanate (B1210189), can lead to several side products. The most common impurities include:
-
Unreacted Starting Materials: Residual 4-methyl-1,2-phenylenediamine and the sulfur source.
-
Isomeric Products: Commercial 4-methyl-1,2-phenylenediamine (o-toluenediamine) is often a mixture of 3,4-diaminotoluene (B134574) and 2,3-diaminotoluene. This results in the formation of a mixture of this compound and 2-Mercapto-6-methylbenzimidazole, which are often reported together as 2-Mercapto-5(6)-methylbenzimidazole. Depending on the starting material, 2-Mercapto-4-methylbenzimidazole and 2-Mercapto-7-methylbenzimidazole can also be formed.
-
By-products from the Sulfur Source:
-
When using carbon disulfide, hydrogen sulfide (B99878) (H₂S) is a common byproduct.[1]
-
If sodium thiocyanate is used in the presence of an acid, ammonia (B1221849) (NH₃) is a major byproduct, with only trace amounts of hydrogen sulfide.[2]
-
-
Thiourea Derivatives: Under certain conditions, particularly with thiocyanates, intermediates like 2-aminophenylthiourea can be formed as a byproduct.[3]
-
Oxidation Products: The o-phenylenediamine (B120857) starting material can undergo autoxidation, leading to colored impurities.
Q2: How can I remove unreacted 4-methyl-1,2-phenylenediamine from my final product?
A2: Unreacted 4-methyl-1,2-phenylenediamine can typically be removed during the workup and purification steps. A highly effective method is extraction with a basic aqueous solution (caustic wash).[4] The desired product, this compound, is acidic due to the thiol group and will dissolve in the aqueous base to form a salt. The unreacted diamine, being basic, will either remain in the organic phase or can be washed away. Subsequent neutralization of the aqueous layer with an acid will precipitate the purified product.[4]
Q3: My final product has a persistent off-white or yellowish color. What causes this and how can I fix it?
A3: A persistent color in the final product is often due to oxidation products of the 4-methyl-1,2-phenylenediamine starting material or other minor, highly colored impurities. To decolorize the product, treatment with activated charcoal during recrystallization is recommended.[5] Dissolve the crude product in a suitable hot solvent (e.g., ethanol (B145695) or methanol), add a small amount of activated charcoal, and reflux for a short period before filtering the hot solution to remove the charcoal.[5] The purified product is then obtained by cooling the filtrate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during workup. - Use of water as a primary solvent can result in low yields.[4] | - Ensure sufficient reaction time and temperature as per the protocol. - Optimize the pH during acidic precipitation to ensure complete product isolation. - Use a suitable organic solvent like a C4-C10 alkanol for the reaction.[4] |
| Product is an inseparable mixture of isomers | - The starting 4-methyl-1,2-phenylenediamine is a mixture of isomers. | - This is an inherent outcome of using isomeric starting materials. For most applications, the mixture of 5- and 6-methyl isomers is acceptable. If a single isomer is required, starting with an isomerically pure diamine is necessary. |
| Strong, unpleasant odor (rotten eggs) | - Formation of hydrogen sulfide (H₂S) as a byproduct, especially when using carbon disulfide. | - Conduct the reaction in a well-ventilated fume hood. - Consider using sodium thiocyanate with an acid as an alternative sulfur source to minimize H₂S formation.[2] |
| Product fails to precipitate upon acidification | - Insufficient acidification. - Product concentration is too low. | - Check the pH of the aqueous solution to ensure it is acidic. - If the product is highly soluble in the solvent system, concentration of the solution or addition of an anti-solvent may be necessary to induce precipitation. |
Experimental Protocols
Protocol 1: Purification of this compound via Caustic Extraction
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Dissolution: After the initial reaction, the mixture containing the crude product is treated with an aqueous solution of sodium hydroxide (B78521) (e.g., 6N NaOH).[4] The this compound dissolves in the aqueous layer as its sodium salt.
-
Phase Separation: If an organic solvent was used for the reaction, the aqueous layer is separated. The organic layer, containing non-acidic impurities like unreacted diamine, is discarded.
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Charcoal Treatment (Optional): For colored solutions, the aqueous layer can be filtered through a bed of activated charcoal to remove colored impurities.[2]
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Precipitation: The clear aqueous solution is then neutralized with an acid, such as hydrochloric acid or sulfuric acid, with stirring.[4] This causes the purified this compound to precipitate out of the solution.
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Isolation: The precipitated product is collected by filtration, washed with water to remove any remaining salts, and dried.[4]
Protocol 2: Recrystallization from Ethanol
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Dissolution: The crude, dried product is dissolved in a minimal amount of hot 95% ethanol.
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Hot Filtration: If insoluble impurities are present, the hot solution is filtered.
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Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.
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Isolation: The purified crystals are collected by filtration, washed with a small amount of cold ethanol, and dried.
Visual Guides
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Technical Support Center: Purification of Crude 2-Mercapto-5-methylbenzimidazole by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the purification of crude 2-Mercapto-5-methylbenzimidazole via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound (also known as 5-Methyl-2-mercaptobenzimidazole) is a heterocyclic organic compound.[1] It is typically a beige to off-white solid powder in its crude form and forms white, glistening crystals when pure.[1][2] Key properties are summarized in the table below.
Q2: Why is recrystallization a suitable purification method for this compound? A2: Recrystallization is an effective technique for purifying solid organic compounds.[3][4] this compound is a solid at room temperature with a high melting point, making it an ideal candidate for this method. The principle is to dissolve the impure compound in a hot solvent and allow it to cool slowly; the desired compound crystallizes out in a pure form, while impurities remain dissolved in the solvent.[5]
Q3: What are the best solvents for recrystallizing this compound? A3: Based on procedures for the parent compound and its derivatives, ethanol (B145695) is a highly effective and commonly used solvent for recrystallization.[2][6][7] An aqueous ethanol mixture can also be employed.[6][7] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures to ensure good recovery.[5]
Q4: What is a typical recovery yield for this recrystallization? A4: While the exact yield depends heavily on the initial purity of the crude material and the precise technique used, a well-executed recrystallization can be very efficient. For the closely related 2-mercaptobenzimidazole, recovery from ethanol can be about 90%.[2] A low yield is often indicative of using too much solvent or the product having significant solubility in the cold solvent.[8][9]
Q5: How can I assess the purity of my recrystallized product? A5: A preliminary assessment can be made by visual inspection; the purified crystals should appear uniform and shiny.[3] The most common method for assessing purity is by measuring the melting point. A pure compound will have a sharp and elevated melting point range compared to the crude, impure material.[3] The reported melting point for this compound is in the range of 290-293 °C.[1][10]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 27231-36-3 | [10][11] |
| Molecular Formula | C₈H₈N₂S | [1][12] |
| Molecular Weight | 164.23 g/mol | [12] |
| Appearance | Beige to off-white powder (crude); White crystalline solid (pure) | [1][12] |
| Melting Point | 290-293 °C | [1][10] |
| Solubility | Insoluble in water; Soluble in solvents like ethanol. | [10][6][7] |
Table 2: Recommended Recrystallization Solvents and Conditions
| Solvent System | Rationale | Key Considerations | Reference(s) |
| 95% Ethanol | Good solubility at boiling point and lower solubility at room/cold temperatures. Frequently cited for similar benzimidazole (B57391) structures. | Ensure the use of the minimum amount of boiling solvent to achieve a saturated solution for maximum yield. | [2][6][7] |
| Aqueous Alcohol (e.g., Ethanol/Water) | Adding water as an anti-solvent can help induce crystallization if the compound is too soluble in pure ethanol. | Add water to the hot ethanol solution dropwise until slight turbidity appears, then reheat for clarity before cooling. | [6][7] |
Experimental Protocols
Standard Recrystallization Protocol using 95% Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling stick. Heat the mixture to a gentle boil while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is just dissolved. Avoid adding an excess of solvent.[5]
-
Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat, add a small amount of activated charcoal (Norit), and then boil for a few minutes.[2]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[2][5]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[3][13]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to rinse away any remaining soluble impurities.[5][13]
-
Drying: Allow the crystals to air-dry on the filter paper or dry them further in a desiccator or a low-temperature oven.
Troubleshooting Guides
Issue 1: The crude material does not fully dissolve in the hot solvent.
-
Possible Cause: There may be insoluble impurities present in the crude material.
-
Solution: After adding a reasonable amount of boiling solvent, if some solid remains, it is likely an impurity. Proceed to the hot filtration step to remove these insoluble materials before cooling.[3]
Issue 2: No crystals form upon cooling, even after a long period.
-
Possible Cause 1: Too much solvent was used, and the solution is not saturated.[14]
-
Solution 1: Reheat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.[8][14]
-
Possible Cause 2: The solution is supersaturated and requires nucleation to initiate crystallization.[14]
-
Solution 2: Try scratching the inside of the flask at the surface of the liquid with a glass rod to create a rough surface for crystal growth. Alternatively, add a tiny "seed crystal" of the pure compound if available.[8][13]
Issue 3: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is cooling too quickly, causing the compound to come out of solution above its melting point as a supercooled liquid.[14]
-
Solution 1: Reheat the flask to redissolve the oil. You may need to add a small amount of extra solvent. Insulate the flask to ensure a much slower cooling rate.[8][14]
-
Possible Cause 2: The crude material is highly impure, leading to a significant depression of the melting point.
-
Solution 2: If slow cooling fails, the crude product may need a preliminary purification step, such as an acid-base extraction, before attempting recrystallization again.[9]
Issue 4: The final product is still colored or appears impure.
-
Possible Cause 1: Colored impurities were not removed.
-
Solution 1: Redissolve the crystals in hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration before cooling.[2]
-
Possible Cause 2: The crystallization occurred too rapidly, trapping impurities within the crystal lattice.[8]
-
Solution 2: The product needs to be re-recrystallized. Ensure the solution cools as slowly as possible.[8]
Issue 5: The recovered yield is very low.
-
Possible Cause 1: Too much solvent was used during dissolution, leaving a large amount of the product in the mother liquor.[8]
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Solution 1: If the mother liquor has not been discarded, you can concentrate it by boiling off some solvent and cooling it to recover a second crop of crystals. Note that this second crop may be less pure.[9]
-
Possible Cause 2: The product has significant solubility even in the cold solvent.
-
Solution 2: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time before filtration.[9]
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Possible Cause 3: Too much cold solvent was used to wash the crystals, redissolving some of the product.
-
Solution 3: Always use a minimal amount of ice-cold solvent for the washing step.[13]
Visualizations
Caption: Standard experimental workflow for the recrystallization of this compound.
Caption: Logical workflow for troubleshooting the failure of crystal formation during recrystallization.
References
- 1. echemi.com [echemi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 27231-36-3 [chemicalbook.com]
- 11. 2H-Benzimidazole-2-thione, 1,3-dihydro-5-methyl- | C8H8N2S | CID 712373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. labproinc.com [labproinc.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
optimizing reaction conditions for the synthesis of benzimidazole derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzimidazole (B57391) derivatives. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of benzimidazole derivatives, offering potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Possible Causes | Recommended Solutions |
| Poor Quality Starting Materials | Impurities in o-phenylenediamine (B120857) or the aldehyde/carboxylic acid can interfere with the reaction.[1] It is recommended to purify the starting materials before use, for example, by recrystallization.[1][2] Using o-phenylenediamine dihydrochloride (B599025) can sometimes reduce colored impurities.[3] |
| Suboptimal Reaction Conditions | Temperature and reaction time are crucial. Some reactions that yield poorly at room temperature can be significantly improved by heating.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][3] Microwave-assisted synthesis can also dramatically reduce reaction times and increase yields.[2][4] |
| Inefficient or Inactive Catalyst | The choice and amount of catalyst are critical.[2] A wide range of catalysts can be used, from acids like p-toluenesulfonic acid (p-TsOH) and ammonium (B1175870) chloride to Lewis acids and metal catalysts.[3][5] Ensure the catalyst is active and from a reliable source. Optimize the catalyst loading, as too little may be inefficient and too much can lead to side reactions.[1][3] In some cases, a reaction without a catalyst can result in very low conversion rates.[3][6] |
| Incorrect Solvent | The choice of solvent significantly impacts reaction rate and yield.[1] A solvent screen with options like ethanol, methanol, acetonitrile, DMF, or chloroform (B151607) should be performed to find the optimal one for the specific reaction.[2][3][6] |
Issue 2: Formation of Multiple Products/Side Products
| Possible Causes | Recommended Solutions |
| Formation of 1,2-disubstituted Benzimidazoles | This is a common side product when using aldehydes.[1] To favor the formation of the desired 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[1] The choice of solvent can also influence selectivity; for instance, non-polar solvents like toluene (B28343) may favor the 2-substituted product.[1] |
| N-Alkylation | N-alkylation of the benzimidazole ring can occur if alkylating agents are present.[1] |
| Oxidation of Starting Material | o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[1][2] |
| Stable Schiff Base Intermediate | The intermediate Schiff base may not fully cyclize to the benzimidazole.[1] Adjusting the reaction temperature or catalyst may be necessary to promote cyclization.[2] |
Issue 3: Difficulty in Product Purification
| Possible Causes | Recommended Solutions |
| Similar Polarity of Product and Impurities | This can make separation by column chromatography challenging.[1] |
| Presence of Colored Impurities | Oxidation of starting materials can lead to highly colored impurities.[1] Treat a solution of the crude product with activated carbon before filtration and recrystallization.[1][7][8] |
| Difficulty Separating Product from Catalyst | Use a heterogeneous or recyclable catalyst, such as supported nanoparticles, which can be easily filtered off after the reaction.[3] |
| Formation of an Emulsion During Extraction | Add a saturated brine solution to help break the emulsion.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the benzimidazole core?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivative (often called the Phillips-Ladenburg reaction) or with an aldehyde (a variation of the Weidenhagen reaction).[3] Modern approaches frequently employ catalysts to enhance yields and reaction conditions.[9]
Q2: How can I improve the yield of my benzimidazole synthesis?
A2: To improve low yields, first investigate the catalyst and solvent.[3] Optimizing the reaction temperature and duration is also crucial.[2][3] Ensure the purity of your starting materials, o-phenylenediamine and the corresponding aldehyde or carboxylic acid.[1][2]
Q3: What type of catalyst should I use for my synthesis?
A3: Catalyst selection is dependent on your specific substrates and desired reaction conditions.[3] Options range from simple acidic catalysts like ammonium chloride[3][5] to Lewis acids such as Erbium(III) triflate (Er(OTf)₃)[3] and various metal-based catalysts, including gold nanoparticles.[3][10] For environmentally friendly approaches, heterogeneous catalysts are advantageous due to their easy recovery.[3]
Q4: I am observing the formation of a 1,2-disubstituted benzimidazole as a byproduct. How can I increase the selectivity for the 2-substituted product?
A4: Achieving selectivity is a known challenge, particularly when using aldehydes.[3] The choice of catalyst and the electronic properties of the aldehyde are critical factors.[3] Using a 1:1 stoichiometry of o-phenylenediamine to the aldehyde can favor the formation of the 2-substituted product.[1]
Experimental Protocols
Protocol 1: General Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid
This procedure is a classic method for synthesizing the parent benzimidazole.
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Materials: o-phenylenediamine, 90% formic acid, 10% sodium hydroxide (B78521) solution.[7][8]
-
Procedure:
-
In a round-bottomed flask, combine 0.5 mole of o-phenylenediamine with 0.75 mole of 90% formic acid.[8]
-
Heat the mixture on a water bath at 100°C for two hours.[7][8]
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After cooling, slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus (B1172312) paper.[7][8]
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Collect the crude benzimidazole by suction filtration and wash it with ice-cold water.[7][8]
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For purification, recrystallize the crude product from boiling water. Decolorizing carbon can be added to the boiling solution and then filtered hot to remove colored impurities.[7][8] Cool the filtrate to induce crystallization.[7][8]
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Filter the purified benzimidazole and dry at 100°C.[7][8] The expected melting point is 170-172°C.[8]
-
Protocol 2: Catalytic Synthesis of 2-Substituted Benzimidazoles using Ammonium Chloride
This protocol describes a one-pot synthesis using a simple catalyst.
-
Materials: o-phenylenediamine, an appropriate aldehyde, ammonium chloride (NH₄Cl), and chloroform (CHCl₃).[2][3]
-
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 ml), add ammonium chloride (4 mmol).[2][3]
-
Continue stirring the reaction mixture at room temperature.[2][3]
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Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][3]
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Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by recrystallization or column chromatography.[3]
-
Visual Guides
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting decision tree for benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijariie.com [ijariie.com]
- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 7. Synthesis of benzimidazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. mdpi.com [mdpi.com]
troubleshooting guide for the alkylation of 2-mercaptobenzimidazoles
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 2-mercaptobenzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of alkylating 2-mercaptobenzimidazole (B194830)?
Alkylation of 2-mercaptobenzimidazole can result in two main products: S-alkylated (2-alkylthiobenzimidazoles) and N-alkylated (1-alkyl-2-mercaptobenzimidazoles) derivatives. The reaction conditions, particularly the choice of base and solvent, play a crucial role in determining the regioselectivity of the reaction.[1][2]
Q2: How can I selectively achieve S-alkylation over N-alkylation?
To favor S-alkylation, it is common to use a weak base in a polar aprotic solvent. This promotes the formation of the more nucleophilic thiolate anion. For instance, using potassium carbonate (K₂CO₃) in acetone (B3395972) or DMF often leads to the desired S-alkylated product.[2][3]
Q3: What conditions favor N-alkylation?
N-alkylation is generally favored by using a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like THF or DMF.[3] This ensures the complete deprotonation of the imidazole (B134444) nitrogen, making it a potent nucleophile.
Q4: What are the most common side reactions in this alkylation?
The most prevalent side reaction is the formation of a mixture of S- and N-alkylated isomers due to a lack of regioselectivity.[3] Over-alkylation, leading to di-substituted products, can also occur, especially if an excess of the alkylating agent is used.[4]
Q5: My product is difficult to purify. What are some common purification strategies?
Common purification techniques include recrystallization from a suitable solvent such as ethanol.[5] For mixtures that are difficult to separate by recrystallization, column chromatography on silica (B1680970) gel is an effective method.[6][7] The choice of eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) is critical for successful separation.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation | The base may not be strong enough to deprotonate the 2-mercaptobenzimidazole effectively. Consider using a stronger base (e.g., NaH for N-alkylation) or increasing the amount of the current base. |
| Low Reactivity of Alkylating Agent | The alkylating agent might be unreactive. Check the purity of the reagent. For less reactive alkyl halides, consider increasing the reaction temperature or switching to a more reactive halide (I > Br > Cl). |
| Inappropriate Solvent | The reactants may not be sufficiently soluble in the chosen solvent. Ensure you are using a suitable polar aprotic solvent like DMF, acetone, or acetonitrile.[6] |
| Reaction Time/Temperature is Not Optimal | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time. |
Issue 2: Formation of a Mixture of S- and N-Alkylated Products
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity | The reaction conditions are not optimized for the desired isomer. To favor S-alkylation, use a weaker base like K₂CO₃. For selective N-alkylation, a stronger base like NaH is recommended.[3] The choice of solvent can also influence the outcome. |
| Tautomerization | 2-Mercaptobenzimidazole exists in tautomeric equilibrium between the thione and thiol forms.[5] The reaction conditions dictate which tautomer is more reactive. Carefully control the base and solvent to favor the desired reaction pathway. |
Issue 3: Formation of Di-substituted Products
| Possible Cause | Suggested Solution |
| Excess Alkylating Agent | The initially formed mono-alkylated product can react further with the alkylating agent. Use a stoichiometric amount or a slight excess of the 2-mercaptobenzimidazole relative to the alkylating agent. |
| High Reaction Temperature | Elevated temperatures can sometimes promote over-alkylation. Try running the reaction at a lower temperature for a longer duration. |
Issue 4: Difficulty in Product Isolation
| Possible Cause | Suggested Solution |
| Product is an Oil | If the product does not precipitate upon cooling, try adding a non-polar solvent like hexane (B92381) to induce precipitation. |
| Product is Water-Soluble | If the product is a salt (e.g., an over-alkylated imidazolium (B1220033) salt), it might be soluble in the aqueous phase during workup. Adjust the pH of the aqueous layer to see if the product precipitates. Extraction with a more polar organic solvent might also be effective. |
| Complex Mixture of Products | If the crude product is a complex mixture, purification by column chromatography is often necessary.[6][7] |
Data Presentation
Table 1: Reaction Conditions for S-Alkylation of 2-Mercaptobenzimidazole
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux | 15 | 77 | [8] |
| Benzyl chloride | Triethylamine | Acetone | Room Temp | 30 | 74 | [8] |
| 1,3-Dibromopropane | Triethylamine | Ethanol | Reflux | 5 | 83 | [8] |
| 2-Bromoethyl benzene | KOH | Acetonitrile | 40-50 | 1.5 | - | [9] |
| Various alkyl halides | NaOH | Ethanol | Reflux | 4-7 | - | [5] |
Table 2: Reaction Conditions for N-Alkylation of Benzimidazoles
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Iodo-1H-benzimidazole | Benzyl bromide | K₂CO₃/Cs₂CO₃ | DMF/MeCN | 50-80 | - | [6] |
| Benzimidazole (B57391) | Alkyl halide | Quaternary ammonium (B1175870) salt | - | 35-100 | 83 | [10] |
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of 2-Mercaptobenzimidazole
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzimidazole (1 equivalent) in a suitable solvent (e.g., acetone or ethanol).
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Base Addition: Add the base (e.g., K₂CO₃ or NaOH, 1-1.2 equivalents).
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Addition of Alkylating Agent: Add the alkylating agent (1 equivalent) dropwise to the stirred suspension.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
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Isolation: Evaporate the solvent from the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for N-Alkylation of Benzimidazole
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Setup: To a solution of the benzimidazole (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.
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Anion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the benzimidazolide (B1237168) anion.
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Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
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Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]
Visualizations
Caption: Reaction pathways for the S- and N-alkylation of 2-mercaptobenzimidazole.
Caption: A logical workflow for troubleshooting common issues in 2-mercaptobenzimidazole alkylation.
References
- 1. Switching of regioselectivity in base-mediated diastereoselective annulation of 2,3-epoxy tosylates and their N-tosylaziridine analogs with 2-mercaptobenzimidazole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmrhs.com [ijmrhs.com]
- 10. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
preventing oxidation of 2-Mercapto-5-methylbenzimidazole during storage
Technical Support Center: 2-Mercapto-5-methylbenzimidazole
This technical support center provides guidance on the proper storage and handling of this compound to prevent oxidation and ensure its stability for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a dry, cool, and well-ventilated place.[1] The container should be tightly closed to prevent exposure to air and moisture.[1] For extended storage, refrigeration (2-8 °C) is advisable to minimize the rate of potential degradation reactions. The compound is noted to be hygroscopic, making a dry environment crucial.
Q2: What are the primary factors that can cause the oxidation of this compound?
The primary factors that can accelerate the oxidation of this compound include:
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Exposure to Oxygen: The thiol group (-SH) is susceptible to oxidation in the presence of atmospheric oxygen.
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Exposure to Light: Light, particularly UV light, can provide the energy to initiate oxidative reactions.
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Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
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Presence of Metal Ions: Trace amounts of metal ions can act as catalysts for oxidation reactions.
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Presence of Strong Oxidizing Agents: Contact with strong oxidizing agents will lead to rapid degradation.[1]
Q3: What are the visible signs of this compound degradation?
While the provided search results do not specify the exact appearance of degraded this compound, oxidation of similar phenolic and thiol compounds often results in a change in color. A white to light yellow crystalline powder is the expected appearance of the pure compound.[2] Any significant darkening or change in color upon storage may indicate oxidation. The formation of clumps or a change in texture could also be a sign of moisture absorption due to its hygroscopic nature.
Q4: Can I use antioxidants to prevent the oxidation of this compound in solution?
While the search results do not provide specific antioxidants for this compound, the use of antioxidants is a general strategy to prevent the oxidation of susceptible compounds in solution. For similar phenolic compounds, synthetic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) at low concentrations (e.g., 0.01-0.1%) have been suggested.[3] Researchers should perform validation studies to ensure compatibility and effectiveness for their specific application.
Troubleshooting Guide
Issue: I suspect my stored this compound has oxidized. How can I confirm this and what should I do?
This guide provides a step-by-step approach to troubleshoot potential oxidation of your this compound sample.
Troubleshooting Workflow for Suspected Oxidation
Caption: A troubleshooting workflow for identifying and addressing suspected oxidation of this compound.
Proposed Oxidation Pathway
The thiol group of this compound is the most likely site of oxidation. A common oxidation pathway for thiols involves the formation of a disulfide, which can be further oxidized to sulfonic acid upon exposure to stronger oxidizing conditions.
Proposed Oxidation Pathway of this compound
Caption: A proposed pathway for the oxidation of this compound.
Experimental Protocols
While specific experimental data for the stability of this compound was not found in the search results, the following are general protocols that can be adapted to assess the purity and stability of the compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of a this compound sample and detect the presence of degradation products.
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Instrumentation: A standard HPLC system with a UV detector.
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Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point for this type of molecule.
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient can be optimized to achieve good separation.
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Detection: UV detection at a wavelength where the parent compound has maximum absorbance.
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Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
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Analysis: Inject the sample and analyze the chromatogram for the area of the main peak and any impurity peaks. The appearance of new peaks or a decrease in the main peak area over time in stability studies indicates degradation.
Protocol 2: Monitoring Oxidation by Thin-Layer Chromatography (TLC)
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Objective: A rapid and qualitative method to check for the presence of impurities.
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Stationary Phase: Silica gel 60 F254 TLC plates.
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Mobile Phase: A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, or dichloromethane (B109758) and methanol. The ratio should be optimized to achieve good separation (Rf value of the main spot around 0.3-0.5).
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Sample Preparation: Dissolve a small amount of the compound in a volatile solvent.
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Visualization: View the plate under UV light (254 nm). The formation of new spots that are not present in a fresh sample is indicative of degradation.
Quantitative Data Summary
No specific quantitative data on the stability of this compound under various storage conditions was available in the provided search results. Researchers are encouraged to perform their own stability studies and use the following table to record their findings.
| Storage Condition | Timepoint | Purity (%) by HPLC | Appearance | Notes |
| Control (Fresh Sample) | 0 months | White powder | ||
| 2-8 °C, Dark, Tightly Sealed | 3 months | |||
| 6 months | ||||
| 12 months | ||||
| Room Temp, Dark, Tightly Sealed | 3 months | |||
| 6 months | ||||
| 12 months | ||||
| Room Temp, Exposed to Light | 1 month | Record any observed color changes. | ||
| 40 °C, 75% RH (Accelerated) | 1 month | Simulates long-term storage. |
References
Technical Support Center: 2-Mercapto-5-methylbenzimidazole Production Scale-Up
Welcome to the technical support center for the production and scale-up of 2-Mercapto-5-methylbenzimidazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale synthesis to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and well-documented synthetic route involves the condensation reaction of 4-methyl-o-phenylenediamine with a source of a thiocarbonyl group. Common reagents for this purpose include carbon disulfide (CS₂) in the presence of a base like potassium hydroxide, or potassium ethyl xanthate.[1][2] An alternative novel method involves the reaction of o-phenylenediamines with N-aminorhodanine.[3]
Q2: What are the critical process parameters to monitor during the scale-up of the reaction?
A2: During scale-up, precise control over several parameters is crucial to ensure consistent yield and purity. These include:
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Temperature: Exothermic reactions are common, and inefficient heat transfer in larger reactors can lead to side reactions and impurities.
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Mixing and Agitation: Homogeneous mixing of reactants is vital, and inadequate agitation can result in localized concentration gradients and reduced reaction rates.
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Rate of Reagent Addition: The controlled addition of reagents, especially corrosive or highly reactive ones like carbon disulfide, is critical to manage the reaction rate and temperature.
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pH Control: Maintaining the optimal pH throughout the reaction and during product precipitation is essential for maximizing yield and purity.
Q3: What are the typical yields for the synthesis of this compound at a laboratory scale?
A3: Laboratory-scale syntheses have reported yields in the range of 83% to 87%.[1][3] Achieving comparable yields at an industrial scale can be challenging and requires careful process optimization.
Troubleshooting Guide
Problem 1: Low Yield Upon Scale-Up
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Possible Cause 1.1: Inefficient Heat Transfer. In larger reactors, the surface-area-to-volume ratio decreases, which can lead to poor heat dissipation and localized overheating. This can cause degradation of reactants or products.
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Solution: Implement a more efficient cooling system for the reactor. Consider using a jacketed reactor with a thermal fluid or internal cooling coils. A staged addition of reagents can also help control the exotherm.
-
-
Possible Cause 1.2: Poor Mixing. Inadequate agitation in a large vessel can lead to incomplete reaction.
-
Solution: Re-evaluate the agitator design (impeller type, size, and speed) to ensure proper mixing for the specific reactor geometry and reaction mass viscosity. Computational Fluid Dynamics (CFD) modeling can aid in optimizing mixing.
-
Problem 2: Product Purity Issues
-
Possible Cause 2.1: Formation of Side Products. Uncontrolled temperature or reactant concentrations can promote the formation of unwanted by-products.
-
Solution: Strictly control the reaction temperature and the rate of addition of reactants. Analyze for common impurities to understand the side reactions occurring and adjust conditions accordingly.
-
-
Possible Cause 2.2: Inefficient Crystallization and Filtration. The crystallization process may not be as efficient at a larger scale, leading to the trapping of impurities.
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Solution: Optimize the cooling profile during crystallization to control crystal size and morphology. Ensure the filtration and washing steps are adequate to remove impurities. Consider recrystallization from a suitable solvent like ethanol (B145695) if purity issues persist.[1][3]
-
Problem 3: Handling and Safety Concerns with Carbon Disulfide (CS₂)
-
Possible Cause 3.1: High Volatility and Flammability. Carbon disulfide is highly volatile and flammable, posing significant safety risks at an industrial scale.
-
Solution: Use a closed-system reactor to contain CS₂ vapors. Ensure adequate ventilation and the use of intrinsically safe equipment in the processing area. Consider using a less hazardous thiocarbonyl source if feasible for the process.
-
Quantitative Data
Table 1: Lab-Scale Synthesis Parameters for 2-Mercaptobenzimidazole Derivatives
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |
| This compound | 4-methyl-o-phenylenediamine | N-aminorhodanine | Xylene | 83 | >250 | [3] |
| 2-mercaptobenzimidazole | o-phenylenediamine | Potassium ethyl xanthate | 95% Ethanol/Water | 84-86.5 | 303-304 | [1] |
| 2-mercaptobenzimidazole | o-phenylenediamine | KOH, CS₂ | 95% Ethanol/Water | Not Specified | Not Specified | [2] |
| 2-mercapto-5-nitrobenzimidazole | 4-nitro-o-phenylenediamine | N-aminorhodanine | Xylene | 81 | >250 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Lab-Scale)
This protocol is adapted from a novel synthesis method.[3]
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Reaction Setup: A mixture of 4-methyl-o-phenylenediamine (0.065 mol) and N-aminorhodanine (0.065 mol) is prepared in 50 ml of xylene in a suitable reaction flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to reflux and maintained for 5 hours.
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Isolation: The reaction mixture is cooled, and the resulting solid residue is collected by filtration.
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Purification: The crude product is first crystallized from aqueous alcohol with charcoal treatment. A subsequent recrystallization from ethanol is performed to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common scale-up issues.
References
Technical Support Center: Resolving Solubility Challenges of 2-Mercapto-5-methylbenzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Mercapto-5-methylbenzimidazole in experimental settings.
FAQs: Addressing Poor Solubility of this compound
Q1: What are the general solubility properties of this compound?
A1: this compound is a crystalline powder that is practically insoluble in water.[1] It exhibits solubility in some organic solvents and aqueous basic solutions. For instance, a related compound, 2-Mercapto-5-methoxybenzimidazole, is soluble in 10% sodium hydroxide (B78521) and methanol.[2] Another analogue, 2-Mercapto-5-(1-Pyrrolyl)Benzimidazole, is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane.[3]
Q2: I am observing precipitation when I add my DMSO stock solution of this compound to my aqueous assay buffer. What should I do?
A2: This is a common issue when the concentration of the organic solvent, like DMSO, is too high in the final aqueous solution, causing the compound to crash out. Here are several steps you can take to troubleshoot this problem:
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Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your assay medium. This may require preparing a more concentrated initial stock solution in DMSO.
-
Optimize co-solvent concentration: If a co-solvent is necessary, perform a vehicle control experiment to determine the highest concentration of the solvent that does not affect your biological assay.
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Prepare fresh stock solutions: this compound solutions may not be stable over long periods. It is recommended to prepare fresh stock solutions for each experiment to avoid issues with compound degradation or precipitation upon storage.
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Gentle warming: Gently warming the stock solution to 37°C may help in redissolving any precipitate that has formed during storage.
Q3: Can pH adjustment be used to improve the solubility of this compound in aqueous solutions?
A3: Yes, pH adjustment can be an effective strategy. Since this compound has a pKa of approximately 10.60, it is a weak acid.[1] Therefore, increasing the pH of the aqueous solution will deprotonate the molecule, forming a more soluble salt. A related compound, 2-mercaptobenzimidazole, is soluble in dilute acids, and 2-Mercapto-5-methoxybenzimidazole is soluble in 10% sodium hydroxide.[4] This suggests that using a basic buffer system could significantly enhance the solubility of this compound. However, it is crucial to ensure that the chosen pH is compatible with your experimental system (e.g., does not inactivate your enzyme or harm your cells).
Q4: Are there other methods to enhance the solubility of this compound for my experiments?
A4: Several formulation strategies can be employed to improve the solubility of poorly soluble benzimidazole (B57391) derivatives:
-
Co-solvents: Using a small amount of a water-miscible organic solvent in your aqueous buffer can help to keep the compound in solution. Common co-solvents include ethanol and polyethylene (B3416737) glycol (PEG).
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within cyclodextrin complexes, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can dramatically increase its aqueous solubility.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can create an amorphous solid dispersion, which often has a higher dissolution rate and apparent solubility compared to the crystalline form.
Quantitative Solubility Data
| Solvent | Solubility | Remarks |
| Water | Insoluble/Very Poorly Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions. |
| Ethanol | Soluble | [3] |
| Methanol | Soluble | [2] |
| Dichloromethane | Soluble | [3] |
| Aqueous Basic Solutions (e.g., 10% NaOH) | Soluble | Forms a soluble salt at high pH.[2] |
| Aqueous Acidic Solutions | Likely Poorly Soluble | As a weak acid, solubility is expected to decrease at lower pH. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for many in vitro experiments.
Materials:
-
This compound (MW: 164.23 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 1.64 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro α-Glucosidase Inhibition Assay with a Poorly Soluble Compound
This protocol is adapted for testing the inhibitory activity of compounds like this compound, with specific considerations for its low aqueous solubility.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (prepared as a 10 mM stock in DMSO)
-
Acarbose (B1664774) (positive control)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃), 1 M
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.5 U/mL solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8). Keep on ice.
-
Prepare a 5 mM solution of pNPG in 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare serial dilutions of the 10 mM this compound stock solution in DMSO. Then, dilute these further in the sodium phosphate buffer to achieve the final desired concentrations. Crucially, ensure the final DMSO concentration in the assay wells does not exceed 1% to prevent compound precipitation and enzyme inhibition. A vehicle control with the same final DMSO concentration must be included.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of sodium phosphate buffer, 10 µL of the diluted this compound solution, and 20 µL of the α-glucosidase solution.
-
Positive Control Wells: Add 50 µL of sodium phosphate buffer, 10 µL of acarbose solution (at various concentrations), and 20 µL of the α-glucosidase solution.
-
Blank (Enzyme Activity Control): Add 60 µL of sodium phosphate buffer and 20 µL of the α-glucosidase solution.
-
Substrate Blank: Add 80 µL of sodium phosphate buffer.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add 20 µL of the 5 mM pNPG solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Termination of Reaction: Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to all wells.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculation of Percentage Inhibition: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the blank (enzyme activity control).
-
A_sample is the absorbance of the test well.
-
Visualizations
Experimental Workflow for Addressing Solubility Issues
Caption: Troubleshooting workflow for resolving poor solubility of this compound.
Signaling Pathway: Inhibition of Tubulin Polymerization by Benzimidazoles
Caption: Mechanism of tubulin polymerization inhibition by benzimidazole derivatives.[4]
References
identifying and removing impurities in 2-Mercapto-5-methylbenzimidazole samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities in 2-Mercapto-5-methylbenzimidazole samples.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and analysis of this compound.
| Problem ID | Observation | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | Low yield of purified product after recrystallization or chromatography. | 1. Incomplete precipitation during recrystallization. 2. Product loss during transfer steps. 3. Inappropriate solvent system for chromatography. 4. Co-elution of product with impurities. | 1. Cool the recrystallization solution slowly and then in an ice bath to maximize crystal formation. 2. Ensure quantitative transfer of material between vessels. 3. Optimize the mobile phase for column chromatography using Thin Layer Chromatography (TLC).[1] 4. Use a shallower solvent gradient during column chromatography. |
| PUR-002 | The purified product appears as an oil or sticky solid instead of a crystalline powder. | 1. Presence of residual solvent. 2. The compound has a low melting point due to impurities. 3. The compound is amorphous. | 1. Dry the product under high vacuum, possibly with gentle heating. 2. Perform trituration with a solvent in which the product is insoluble but impurities are soluble. 3. Attempt recrystallization from a different solvent system.[1] |
| ID-001 | Multiple spots observed on the TLC plate of the crude product. | 1. Presence of unreacted starting materials. 2. Formation of side-products during the reaction. 3. Degradation of the product. | 1. Use TLC to compare the crude product with the starting materials. 2. Purify the crude product using column chromatography to separate the different components.[1] 3. Ensure appropriate storage conditions for the sample. |
| ID-002 | Unexpected peaks in the HPLC chromatogram of the purified product. | 1. Contamination from solvents or glassware. 2. Presence of isomeric impurities. 3. Co-eluting impurities not resolved by the current HPLC method. | 1. Run a blank injection of the mobile phase to check for solvent contamination. 2. Use a high-resolution column or modify the mobile phase composition to improve separation. 3. Employ an orthogonal analytical technique like LC-MS to identify the unknown peaks.[2] |
| ID-003 | NMR spectrum shows unexpected signals. | 1. Presence of residual solvents (e.g., ethanol (B145695), acetone, ethyl acetate). 2. Unidentified impurities. 3. Presence of tautomers. | 1. Compare the chemical shifts of the unknown signals with known solvent peaks. 2. Isolate the impurity by preparative HPLC or chromatography for structural elucidation by 2D NMR techniques. 3. 2-Mercaptobenzimidazoles can exist in thiol-thione tautomeric forms, which can give rise to different sets of signals.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Based on common synthetic routes, potential impurities include:
-
Unreacted starting materials: 4-methyl-1,2-phenylenediamine, carbon disulfide, or potassium hydroxide.
-
Side-products: Isomeric mercaptobenzimidazoles (e.g., 2-Mercapto-6-methylbenzimidazole) if the starting diamine is not pure, and potential by-products from side reactions.
-
Oxidation product: Bis(5-methyl-1H-benzo[d]imidazol-2-yl)disulfide, which can form upon exposure to air.[3]
Q2: How can I quickly assess the purity of my this compound sample?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for preliminary purity assessment. A single spot on a TLC plate developed with an appropriate solvent system suggests a relatively pure compound. For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[4]
Q3: What is a good solvent system for the recrystallization of this compound?
A3: Ethanol is a commonly used and effective solvent for the recrystallization of 2-mercaptobenzimidazole (B194830) and its derivatives.[3] A mixture of ethanol and water can also be employed to optimize crystal formation.[5]
Q4: I am having trouble getting my compound to crystallize. What can I do?
A4: If crystallization is difficult, try the following:
-
Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.
-
Add a seed crystal of pure this compound to the supersaturated solution.
-
Use a two-solvent recrystallization method. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid, then heat to redissolve and cool slowly.[6] Common solvent pairs include ethanol/water or acetone/hexane.[7][8]
Q5: What analytical techniques are best for identifying unknown impurities?
A5: A combination of techniques is often necessary for unambiguous impurity identification. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can provide the molecular weight of the impurities.[2] Subsequent isolation of the impurity by preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy can be used for detailed structural elucidation.[9]
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is a general method that can be adapted and optimized for specific instrumentation and impurity profiles.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)[10]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve a known amount of a high-purity reference standard of this compound in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the sample solution by dissolving a known amount of the this compound sample in the mobile phase to achieve a similar concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 288 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.
Protocol 2: Purification by Column Chromatography
Materials:
-
Silica (B1680970) gel (60-120 mesh)
-
Glass chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes
Procedure:
-
Mobile Phase Selection: Determine an appropriate mobile phase using TLC. A solvent system that gives a retention factor (Rf) of 0.2-0.3 for the desired compound is ideal.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack uniformly, draining the excess solvent until it is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase, starting with a less polar composition and gradually increasing the polarity (gradient elution) if necessary to elute the desired compound and separate it from impurities.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]
Protocol 3: Purification by Recrystallization
Materials:
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.
-
Hot Filtration (optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Quantitative Data Summary
| Parameter | Technique | Typical Value/Range | Reference |
| Purity | HPLC | > 98% (after purification) | General expectation for purified compounds |
| Melting Point | Melting Point Apparatus | ~298-302 °C | |
| HPLC Retention Time | HPLC | Dependent on column and mobile phase | [10] |
| TLC Rf Value | TLC | Dependent on stationary and mobile phase | [11] |
| LOD/LOQ for related impurities | HPLC | 0.005% / 0.015% (for a related compound) | [4] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of 2-Mercaptobenzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
degradation pathways of 2-Mercapto-5-methylbenzimidazole under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental investigation of the degradation pathways of 2-Mercapto-5-methylbenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on the chemical structure of this compound and data from related benzimidazole (B57391) compounds, the primary degradation pathways are expected to be oxidation and photodegradation. Hydrolysis under neutral conditions is generally slow, but can be forced under acidic and basic conditions.
-
Oxidative Degradation: The thiol group is susceptible to oxidation. A likely initial degradation product is the corresponding disulfide, formed by the coupling of two molecules. Further oxidation could potentially lead to the formation of sulfonic acid derivatives.[1]
-
Photodegradation: Benzimidazole derivatives are often sensitive to light.[2] UV exposure can lead to the formation of various photoproducts, although specific products for this compound are not well documented in the available literature.
-
Hydrolytic Degradation: While generally stable, forced hydrolysis under strong acidic or basic conditions can lead to the opening of the imidazole (B134444) ring.
-
Metabolic Degradation: In biological systems, desulfuration has been noted as a metabolic pathway for this compound.[3]
Q2: I am not seeing any degradation of my compound under my experimental conditions. What could be the reason?
A2: this compound can be relatively stable under mild conditions. If you are not observing degradation, consider the following:
-
Inadequate Stress Conditions: The concentration of your stressor (e.g., acid, base, oxidizing agent) or the temperature may be too low. For forced degradation, it's common to use concentrations of 0.1 M to 1 M for acids and bases, and temperatures ranging from room temperature to 80°C.[4]
-
Short Exposure Time: The duration of the experiment may be insufficient. Forced degradation studies can run from several hours to days.
-
Insufficient Light Exposure (for photodegradation): Ensure your sample is exposed to a sufficient intensity of UV and visible light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
Q3: My chromatogram shows multiple unexpected peaks after the degradation experiment. How can I identify them?
A3: The presence of multiple peaks indicates the formation of several degradation products. To identify these, you will need to use hyphenated analytical techniques. The most common and effective method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This allows for the separation of the degradation products and the determination of their mass-to-charge ratio, which is crucial for structural elucidation.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No degradation observed | - Insufficient stressor concentration or temperature.- Short experiment duration.- Low light intensity for photostability studies. | - Increase the concentration of the acid, base, or oxidizing agent.- Increase the temperature of the experiment.- Extend the duration of the study.- Ensure compliance with ICH Q1B guidelines for light exposure. |
| Too much degradation (parent peak is gone) | - Stress conditions are too harsh.- Experiment duration is too long. | - Reduce the concentration of the stressor.- Lower the temperature.- Shorten the exposure time and take multiple time points. |
| Poor resolution between parent and degradant peaks in HPLC | - Inappropriate column or mobile phase. | - Optimize the mobile phase composition (e.g., change the organic modifier or pH).- Use a different stationary phase (e.g., C18, phenyl-hexyl).- Adjust the gradient profile. |
| Variable degradation rates between replicate experiments | - Inconsistent temperature or light exposure.- Inaccurate preparation of stressor solutions. | - Use a calibrated, temperature-controlled oven or water bath.- Employ a validated photostability chamber.- Prepare fresh solutions for each experiment and verify their concentration. |
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound based on the degradation of structurally similar compounds.
Caption: Predicted pathway for oxidative degradation.
Caption: Predicted pathway for hydrolytic degradation.
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific experimental setup and analytical instrumentation.
Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
Forced Degradation Conditions
For each condition, a parallel control sample protected from the stressor should be analyzed.
-
Acidic Hydrolysis:
-
Mix equal parts of the stock solution and 1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C.
-
Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the samples with 1 M sodium hydroxide (B78521) (NaOH) before analysis.
-
-
Basic Hydrolysis:
-
Mix equal parts of the stock solution and 1 M sodium hydroxide (NaOH).
-
Incubate the solution at 60°C.
-
Withdraw samples at various time points.
-
Neutralize the samples with 1 M hydrochloric acid (HCl) before analysis.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled-temperature oven at 80°C.
-
At specified time points, withdraw samples and dissolve them in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Withdraw samples at various time points.
-
Analytical Method
A stability-indicating HPLC method is required to separate the parent compound from its degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more nonpolar compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound).
-
Injection Volume: 10 µL
Experimental Workflow
The following diagram outlines the general workflow for a forced degradation study.
Caption: General workflow for forced degradation studies.
References
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for the Quantification of 2-Mercapto-5-methylbenzimidazole
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring product quality and safety. This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Mercapto-5-methylbenzimidazole, a key intermediate in the synthesis of various benzimidazole-derived drugs. The performance of this method is compared with alternative analytical techniques, supported by experimental data from analogous compounds to provide a clear framework for method selection and validation.
Comparative Analysis of Analytical Methods
| Parameter | HPLC Method for 2-MB and 5-M-2-MB[1] | Alternative Method: UV-Visible Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Measurement of light absorbance at a specific wavelength. |
| Linearity Range | 0.1876 µg/ml to 0.9 µg/ml | Typically in the µg/mL range |
| Correlation Coefficient (r²) | 0.999 | >0.99 |
| Limit of Detection (LOD) | 0.005% (2-MB), 0.006% (5-M-2-MB) | Dependent on molar absorptivity |
| Limit of Quantification (LOQ) | 0.01% (2-MB), 0.015% (5-M-2-MB) | Typically 3x LOD |
| Accuracy (% Recovery) | 90% - 110% | 98% - 102% |
| Precision (%RSD) | Cumulative %RSD < 5% | < 2% |
| Specificity | High, resolves analytes from interferences.[1] | Lower, potential for interference from other absorbing compounds. |
Experimental Protocols
A detailed methodology for a reverse-phase HPLC method, based on the validated protocol for analogous benzimidazole (B57391) compounds, is provided below.[1]
1. Chromatographic Conditions:
-
Column: A C18 column (e.g., 150mm long, 4.6 mm inner diameter, 5µm particle size) is suitable for separation.
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is commonly used. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically set around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 35°C, to ensure reproducibility.[1]
-
Detection: UV detection at a wavelength where the analyte shows maximum absorbance.
2. Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile). Working standards are prepared by diluting the stock solution to various concentrations to construct a calibration curve.
-
Sample Solution: The sample containing this compound is dissolved in the same solvent as the standard and diluted to fall within the linear range of the method.
3. Method Validation Parameters: The HPLC method should be validated according to the International Council on Harmonisation (ICH) guidelines, assessing the following parameters:[2]
-
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. This is assessed by checking for interference from blank and placebo samples.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards at different concentrations.[1]
-
Accuracy: The closeness of the test results to the true value. It is often determined by the standard addition method, where known amounts of the analyte are added to a sample and the recovery is calculated.[1]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[1]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizing the Workflow and Relationships
To better understand the processes involved in HPLC method validation, the following diagrams illustrate the general workflow and the hierarchical relationship of validation parameters.
Caption: Experimental Workflow for HPLC Method Validation.
Caption: Hierarchy of HPLC Method Validation Parameters.
References
A Comparative Guide to the Antioxidant Activity of Methylated vs. Non-Methylated Mercaptobenzimidazoles
Executive Summary
The available evidence strongly suggests that the parent non-methylated 2-mercaptobenzimidazole (B194830) exhibits very low intrinsic free radical scavenging activity. The antioxidant mechanism of thiol-containing compounds often relies on the hydrogen-donating ability of the sulfhydryl (S-H) group. Methylation at the sulfur atom (S-methylation) removes this hydrogen donor, likely diminishing or eliminating this antioxidant pathway. While complex derivatives of 2-MBI have been synthesized to show moderate antioxidant activity, simple methylation does not appear to be a strategy for enhancing this property. In fact, a study on novel N,S-dialkylated and quaternized 2-mercaptobenzimidazolium derivatives found them to have no significant antioxidant effects[1].
Data Presentation: Antioxidant Activity
Direct IC50 values for 2-mercaptobenzimidazole and its simple methylated derivatives from standardized DPPH or ABTS assays are not consistently reported in the literature, likely due to low activity. The table below summarizes the antioxidant activity of 2-mercaptobenzimidazole and some of its more complex derivatives to provide context.
| Compound | Assay | IC50 (µM) | Reference/Comment |
| 2-Mercaptobenzimidazole | DPPH | >1000 | One study reported DPPH inhibition not exceeding 7%, suggesting a very high IC50 value. |
| N-acylhydrazone derivative of 2-MBI | DPPH | 131.50 | This value is for the most active compound in a series of complex derivatives, indicating that the benzimidazole (B57391) scaffold can contribute to antioxidant activity with significant structural modification.[2] |
| 2-mercaptobenzimidazolium derivatives | DPPH | - | A study on a series of novel N,S-dialkylated and quaternized derivatives concluded that "these molecules have not shown any interesting antioxidant effects"[1]. |
Note: A lower IC50 value indicates higher antioxidant potency.
Mechanistic Insights: The Role of the Thiol Group
The primary mechanism by which many thiol compounds exert their antioxidant effect is through hydrogen atom donation from the sulfhydryl (S-H) group to neutralize free radicals. In the case of 2-mercaptobenzimidazole, this S-H group is considered crucial for its potential radical scavenging activity.
Methylation at either the sulfur or nitrogen atoms would logically alter this activity:
-
S-Methylation: Direct methylation of the sulfur atom to form an S-methyl derivative would eliminate the hydrogen-donating capability of the thiol group. This would likely lead to a significant reduction or complete loss of antioxidant activity that relies on this mechanism.
-
N-Methylation: Methylation of one of the nitrogen atoms in the imidazole (B134444) ring could have more complex electronic effects on the molecule. However, considering the tautomeric equilibrium between the thiol and thione forms of 2-mercaptobenzimidazole, N-methylation could influence the stability of these forms and, consequently, the availability of the S-H group for hydrogen donation.
Caption: Structural comparison of non-methylated, N-methylated, and S-methylated 2-mercaptobenzimidazoles.
Experimental Protocols
For researchers wishing to conduct their own comparative studies, the following are detailed protocols for two standard antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol (B145695), spectrophotometric grade)
-
Test compounds (methylated and non-methylated mercaptobenzimidazoles)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Compounds and Control: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO, methanol). From the stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay Protocol:
-
In a 96-well plate, add a specific volume (e.g., 100 µL) of each dilution of the test compounds and the positive control to different wells.
-
Add an equal volume of the DPPH solution (e.g., 100 µL) to each well.
-
Prepare a blank well containing the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.
Caption: General workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS and has a blue-green color, which is decolorized in the presence of an antioxidant.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the dark-colored ABTS•+ solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Preparation of Test Compounds and Control: Prepare serial dilutions of the test compounds and the positive control in a suitable solvent.
-
Assay Protocol:
-
Add a small volume (e.g., 10 µL) of each dilution of the test compounds and the positive control to different wells or cuvettes.
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.
-
Prepare a blank containing the solvent and the ABTS•+ working solution.
-
-
Incubation: Incubate the mixture for a specified time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 or TEAC Determination: Results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the scavenging activity of the test compound to that of Trolox.
Conclusion
Based on the available literature and mechanistic understanding, non-methylated 2-mercaptobenzimidazole is a poor free radical scavenger. Methylation, particularly at the sulfur atom, is predicted to further decrease or eliminate its already low antioxidant activity by removing the key hydrogen-donating thiol group. While the benzimidazole scaffold can be incorporated into more complex molecules with antioxidant properties, simple methylation of 2-mercaptobenzimidazole is not a viable strategy for enhancing its antioxidant capacity. Researchers investigating the antioxidant potential of this class of compounds should focus on more extensive structural modifications.
References
Purity Assessment of Synthesized 2-Mercapto-5-methylbenzimidazole: A Comparative Guide to LC-MS/MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development, ensuring safety, efficacy, and batch-to-batch consistency. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative analytical techniques for determining the purity of synthesized 2-Mercapto-5-methylbenzimidazole, a crucial heterocyclic scaffold. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes analytical workflows to aid in the selection of the most appropriate method for your research and quality control needs.
Superior Sensitivity and Specificity with LC-MS/MS
LC-MS/MS has emerged as a powerhouse in pharmaceutical analysis, offering unparalleled sensitivity and specificity for the identification and quantification of the primary compound and its impurities.[1][2] This technique couples the separation capabilities of liquid chromatography with the precise mass detection of tandem mass spectrometry, enabling the detection of trace-level impurities that may be missed by other methods.[1][2]
Key Advantages of LC-MS/MS:
-
High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), often in the picogram to nanogram range.
-
High Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the selective detection of target analytes even in complex matrices, minimizing the risk of interference.
-
Structural Information: Provides valuable information on the molecular weight and fragmentation patterns of impurities, aiding in their structural elucidation.
-
Quantitative Accuracy: When used with appropriate internal standards, LC-MS/MS delivers highly accurate and precise quantitative results.
Comparison of Analytical Techniques
While LC-MS/MS offers significant advantages, other well-established techniques provide robust and reliable alternatives for purity assessment. The choice of method often depends on the specific requirements of the analysis, including the expected impurity profile, the required level of sensitivity, and available instrumentation.
| Parameter | LC-MS/MS | HPLC-UV | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | Chromatographic separation based on polarity with UV absorbance detection. | Nuclear magnetic resonance signal intensity relative to a certified internal standard. | Separation of volatile compounds followed by mass-based detection. |
| Typical LOD | 0.1 - 10 ng/mL | 10 - 100 ng/mL | ~0.1% (w/w) | 0.1 - 10 ng/mL (with derivatization) |
| Typical LOQ | 0.5 - 50 ng/mL | 50 - 500 ng/mL | ~0.5% (w/w) | 0.5 - 50 ng/mL (with derivatization) |
| Specificity | Very High | Moderate to High | High | Very High |
| Quantitative Accuracy | Very High | High | Very High (Primary Method) | High |
| Impurity Identification | Excellent (MS/MS fragmentation) | Limited (based on retention time and UV spectrum) | Good (structural information) | Excellent (mass spectral libraries) |
| Sample Throughput | High | High | Moderate | Moderate |
| Instrumentation Cost | High | Moderate | High | Moderate |
| Typical Application | Trace impurity quantification, impurity identification, routine purity testing. | Routine purity testing, content uniformity. | Absolute purity determination, reference standard characterization. | Analysis of volatile impurities. |
Table 1: Comparison of key performance characteristics of different analytical techniques for the purity assessment of this compound. The presented values are typical and may vary depending on the specific instrumentation and method parameters.
Experimental Protocols
Detailed and optimized experimental protocols are critical for achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound using LC-MS/MS, HPLC-UV, and qNMR.
LC-MS/MS Method for Purity and Impurity Profiling
This method is designed for the sensitive detection and quantification of this compound and potential process-related impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound sample.
-
Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working solutions for calibration curves and sample analysis (e.g., 1 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
Predicted MRM Transitions for this compound (C₈H₈N₂S, Exact Mass: 164.04):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Predicted) | Purpose |
| This compound | 165.05 | 132.05 | 20 | Quantifier |
| This compound | 165.05 | 105.04 | 25 | Qualifier |
Note: The collision energies are predicted based on typical fragmentation patterns of similar benzimidazole (B57391) structures and require optimization on the specific mass spectrometer being used.
HPLC-UV Method for Routine Purity Assessment
This method is suitable for routine quality control and purity checks where high sensitivity is not the primary requirement.
1. Sample Preparation:
-
Prepare a 0.1 mg/mL solution of this compound in a mixture of mobile phase A and B (e.g., 50:50 v/v).
-
Filter through a 0.45 µm syringe filter.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% A to 20% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the same compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic acid, accurately weighed ~5 mg) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Ensure complete dissolution, using sonication if necessary.
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Solvent: DMSO-d₆.
-
Experiment: 1D Proton (¹H) NMR.
-
Key Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Pulse angle of 90°.
-
Acquisition of a sufficient number of scans for a good signal-to-noise ratio.
-
3. Data Processing and Purity Calculation:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizing the Analytical Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Conclusion
The selection of an appropriate analytical method for purity assessment is a critical decision in the drug development pipeline. LC-MS/MS stands out as a superior technique for the comprehensive analysis of this compound, offering exceptional sensitivity and specificity for both quantification and impurity identification. While HPLC-UV remains a robust and cost-effective tool for routine quality control, and qNMR provides an invaluable method for absolute purity determination, the detailed information provided by LC-MS/MS is often indispensable for ensuring the highest quality of synthesized compounds. This guide provides the necessary framework for researchers to make informed decisions and implement rigorous analytical strategies for the purity assessment of this important benzimidazole derivative.
References
A Comparative Guide to the Structure-Activity Relationship of Substituted Benzimidazole Derivatives as Antimicrobial and Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted benzimidazole derivatives, focusing on their antimicrobial and anticancer properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
I. Antimicrobial Activity of Substituted Benzimidazoles
Benzimidazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi. The antimicrobial efficacy is largely influenced by the nature and position of substituents on the benzimidazole ring system.
Key Structure-Activity Relationship Insights:
-
Substitution at N-1: The introduction of various substituents at the N-1 position can modulate the lipophilicity and steric properties of the molecule, thereby influencing its ability to penetrate microbial cell membranes.
-
Substitution at C-2: The C-2 position is a common site for modification. Substitution with aromatic or heterocyclic rings, often bearing electron-withdrawing groups, has been shown to enhance antimicrobial activity.
-
Substitution at C-5 and C-6: Modifications on the benzene (B151609) ring of the benzimidazole core, particularly at the C-5 and C-6 positions, play a crucial role in determining the spectrum and potency of antimicrobial action. Electron-withdrawing groups such as nitro, chloro, and trifluoromethyl groups have been frequently associated with increased activity.[1][2]
Comparative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative N-1 and C-2 substituted benzimidazole derivatives against various microbial strains. Lower MIC values indicate greater antimicrobial potency.
| Compound ID | N-1 Substitution | C-2 Substitution | R Group (at C-5/C-6) | Test Organism | MIC (µg/mL) | Reference |
| Series 1 | ||||||
| 1a | H | -CH₂-piperidine | H | S. aureus | >128 | [3] |
| 1b | H | -CH₂-(4-methylpiperazine) | H | S. aureus | 64 | [3] |
| 1c | H | -CH₂-morpholine | H | S. aureus | 32 | [3] |
| Series 2 | ||||||
| 2a | H | 4-chlorophenyl | H | E. coli | 16 | [1] |
| 2b | H | 4-nitrophenyl | H | E. coli | 8 | [1] |
| 2c | H | 4-(trifluoromethyl)phenyl | H | C. albicans | 8 | [1] |
| Series 3 | ||||||
| 3a | -CH₂-phenyl | H | Cl | S. aureus (MRSA) | 16 | [4] |
| 3b | -CH₂-(4-fluorophenyl) | H | Cl | S. aureus (MRSA) | 8 | [4] |
| 3c | H | -(CH₂)₄-Cl | H | E. coli | 4 | [5][6] |
Caption: General Structure-Activity Relationship for Antimicrobial Benzimidazoles.
Caption: Key substitution sites on the benzimidazole core influencing antimicrobial activity.
II. Anticancer Activity of Substituted Benzimidazoles
Benzimidazole derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse, including the inhibition of tubulin polymerization, topoisomerase, and various kinases.
Key Structure-Activity Relationship Insights:
-
Lipophilicity: Increased lipophilicity often correlates with enhanced cellular uptake and, consequently, greater cytotoxic activity. This can be achieved by introducing hydrophobic substituents on the benzimidazole core or at the N-1 and C-2 positions.
-
C-2 Aryl Substitution: The presence of substituted aryl groups at the C-2 position is a common feature of many anticancer benzimidazoles. The nature and position of substituents on this aryl ring can significantly impact potency.
-
N-1 Substitution: Alkylation or arylation at the N-1 position can influence the compound's interaction with biological targets and its pharmacokinetic properties.
-
Hybrid Molecules: The conjugation of the benzimidazole scaffold with other pharmacophores, such as rhodanine (B49660) or acridine, has led to the development of hybrid molecules with potent antiproliferative activity.
Comparative Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC50) values of selected substituted benzimidazole derivatives against various human cancer cell lines. Lower IC50 values denote higher cytotoxic potency.
| Compound ID | N-1 Substitution | C-2 Substitution | R Group (at C-5/C-6) | Cancer Cell Line | IC50 (µM) | Reference |
| Series 4 | ||||||
| 4a | -benzyl | 4-fluoro-3-nitrophenyl | -COOCH₃ | Jurkat | 1.88 | [7] |
| 4b | -benzyl | 4-fluoro-3-nitrophenyl | -COOCH₃ | K-562 | 1.89 | [7] |
| 4c | -benzyl | 4-fluoro-3-nitrophenyl | -COOCH₃ | HeLa | 2.11 | [7] |
| Series 5 | ||||||
| 5a | H | 2-naphthyl | H | HepG2 | 0.078 | [8] |
| 5b | H | 2-(6-hydroxy)naphthyl | H | HepG2 | 0.312 | [8] |
| 5c | H | 2-naphthyl | Cl | HepG2 | 0.078 | [8] |
| Series 6 | ||||||
| 6a | H | 4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl | F, -CONH₂ | MDA-MB-436 | 0.92 | [2] |
| 6b | H | 2-(benzyloxy)-3-methoxyphenyl | H | K562 | >100 | [2] |
| 6c | N-1-(2-benzyloxy-3-methoxybenzyl) | 2-(benzyloxy)-3-methoxyphenyl | H | K562 | 2.68 | [2] |
Caption: General Structure-Activity Relationship for Anticancer Benzimidazoles.
Caption: Relationship between structural modifications of the benzimidazole core and anticancer activity.
III. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
A. Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol is adapted from established guidelines for determining the MIC of antimicrobial agents.[1][9][10][11]
1. Materials:
-
Substituted benzimidazole derivatives of known concentration.
-
Sterile 96-well U-bottom microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans).
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS).
-
0.5 McFarland turbidity standard.
-
Incubator (35 ± 2°C).
2. Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Perform serial two-fold dilutions of the benzimidazole compounds in CAMHB in the 96-well plates to achieve a range of concentrations.
-
Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the final bacterial/fungal inoculum to all wells except the negative control.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
-
Workflow for MIC Determination:
Caption: Experimental workflow for the broth microdilution MIC assay.
B. MTT Assay for Cytotoxicity (IC50 Determination)
This protocol is a widely used method for assessing cell viability and the cytotoxic effects of chemical compounds.[3][4][6][8]
1. Materials:
-
Substituted benzimidazole derivatives of known concentration.
-
Human cancer cell lines (e.g., HeLa, HepG2, MCF-7).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Sterile 96-well flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
2. Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzimidazole compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of the compounds.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (cells in medium only).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Workflow for MTT Assay:
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. acgpubs.org [acgpubs.org]
- 9. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsm.com [ijpsm.com]
- 11. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicokinetics of Mercaptobenzimidazole (MBI) and its Methylated Derivatives: A Guide for Researchers
This guide provides a comprehensive comparison of the toxicokinetic profiles of 2-mercaptobenzimidazole (B194830) (MBI) and its methylated derivatives. The information is intended for researchers, scientists, and drug development professionals working in toxicology and pharmacology. The data presented is compiled from various in vivo studies and aims to elucidate the key differences in absorption, distribution, metabolism, and excretion that contribute to the varying toxicity profiles of these compounds.
Executive Summary
2-Mercaptobenzimidazole (MBI) is an industrial antioxidant known for its potential thyroid toxicity. In contrast, its methylated derivatives, such as 2-mercaptomethylbenzimidazole (MMBI), 4-methyl-MBI (4-MMBI), and 5-methyl-MBI (5-MMBI), exhibit significantly lower toxicity.[1][2] Toxicokinetic studies reveal that these differences in toxicity are largely attributable to variations in their metabolic pathways and rates of elimination. MBI demonstrates a slower clearance from the body, leading to higher systemic exposure over time compared to its methylated counterparts.[2][3]
Quantitative Toxicokinetic Data
The following tables summarize key toxicokinetic parameters for MBI and its methylated derivatives following oral administration in rats. These parameters provide a quantitative basis for comparing their in vivo behavior.
Table 1: Single Dose Oral Administration of MBI and 2-Mercaptomethylbenzimidazole (MMBI) in Male Wistar Rats [3]
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) |
| MBI | 2 | 0.8 ± 0.1 | 1.0 | 4.1 ± 0.5 |
| 10 | 4.2 ± 0.5 | 2.0 | 29.8 ± 3.8 | |
| 50 | 15.1 ± 1.5 | 4.0 | 194.2 ± 20.1 | |
| 250 | 30.5 ± 3.2 | 8.0 | 789.5 ± 85.3 | |
| MMBI | 2 | 0.9 ± 0.1 | 0.5 | 1.9 ± 0.2 |
| 10 | 4.5 ± 0.6 | 1.0 | 12.5 ± 1.8 | |
| 50 | 16.8 ± 2.1 | 2.0 | 85.6 ± 10.2 | |
| 250 | 35.1 ± 4.0 | 4.0 | 412.3 ± 45.9 |
Data are presented as mean ± standard deviation.
Table 2: Toxicokinetic Parameters of MBI and its Methylated Derivatives After Repeated Oral Administration in Male Wistar Rats [1]
| Compound | Dose (mmol/kg) | Administration | Cmax (µg/mL) | AUC (µg·hr/mL) |
| MBI | 0.3 | First | 10.2 ± 1.1 | 85.3 ± 9.8 |
| Last | 25.8 ± 3.2 | 289.6 ± 35.1 | ||
| 4-MMBI | 0.6 | First | 12.5 ± 1.5 | 45.2 ± 5.6 |
| Last | 5.8 ± 0.7 | 18.9 ± 2.5 | ||
| 5-MMBI | 0.6 | First | 15.1 ± 1.8 | 55.9 ± 6.8 |
| Last | 13.9 ± 1.7 | 51.2 ± 6.3 |
Data are presented as mean ± standard deviation. "First" refers to the first day of administration, and "Last" refers to the final day of the two-week study.
Experimental Protocols
The data presented in this guide are primarily derived from studies employing the following methodologies.
In Vivo Toxicokinetic Studies
-
Animal Model: Male Wistar or Fischer 344 rats are commonly used.[2][3]
-
Administration: Test compounds are typically administered as a single dose or in repeated doses via oral gavage.[1][3] For comparative purposes, intraperitoneal injections have also been utilized.[2] The compounds are often suspended in a vehicle such as corn oil.[1]
-
Dosing: A range of doses is used to assess dose-dependent toxicokinetics. For single-dose studies, doses can range from 2 to 250 mg/kg.[3] For repeated-dose studies, doses are often administered daily for a period of two weeks.[1]
-
Sample Collection: Blood samples are collected at various time points post-administration via methods such as tail vein puncture or cardiac puncture. Urine is also collected to analyze for parent compounds and metabolites.[1][2][3]
-
Analytical Method: The concentrations of MBI, its methylated derivatives, and their metabolites in serum and urine are quantified using High-Performance Liquid Chromatography (HPLC).[1][3]
Metabolism Studies
-
Metabolite Identification: The primary metabolic pathway for MBI and its methylated derivatives is desulfuration.[2][4] The major metabolite of MBI has been identified as benzimidazole (B57391).[2] Analysis of urine is crucial for identifying and quantifying these metabolites.[2][3]
Visualizations
Experimental Workflow for a Comparative Toxicokinetic Study
The following diagram outlines the typical workflow for a comparative toxicokinetic study of MBI and its derivatives.
Caption: Workflow of a comparative toxicokinetic study.
Discussion and Conclusion
The compiled data clearly indicate that methylation significantly alters the toxicokinetic profile of MBI. Methylated derivatives are more rapidly metabolized and eliminated from the body, resulting in lower systemic exposure (AUC) compared to MBI, especially after repeated administration.[1][3] This faster clearance is a key factor in their reduced thyroid toxicity.[2][3]
Specifically, MBI exhibits a longer half-life and a larger AUC, which correlates with its higher potential for thyroid toxicity upon repeated exposure.[3] In contrast, the Cmax values for MBI and its methylated derivatives are often similar after a single dose, which may explain their comparable acute toxicities.[3][4] The position of the methyl group also influences the toxicokinetics, with 4-MMBI showing a different clearance profile than 5-MMBI.[2]
These findings underscore the importance of considering metabolic pathways when assessing the toxicological risk of chemical compounds. The faster metabolic elimination of methylated MBI derivatives appears to be a detoxification pathway that mitigates the thyroid-disrupting effects observed with the parent compound. Researchers and drug development professionals should consider these toxicokinetic differences when designing safer industrial chemicals or pharmaceuticals based on the benzimidazole scaffold.
References
- 1. Comparative toxicokinetic/toxicodynamic study of rubber antioxidants, 2-mercaptobenzimidazole and its methyl substituted derivatives, by repeated oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Comparative toxicokinetic study of rubber antioxidants, 2-mercaptobenzimidazole and 2-mercaptomethylbenzimidazole, by single oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-proliferative Activity of 2-Mercaptobenzimidazole Derivatives on Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative performance of 2-mercaptobenzimidazole (B194830) derivatives against other benzimidazole-based compounds and standard chemotherapeutic agents. The information is supported by experimental data from various studies and includes detailed methodologies for key experiments.
While specific research on the anti-proliferative activity of 2-Mercapto-5-methylbenzimidazole is not extensively available in the reviewed literature, a significant body of evidence supports the potent anti-cancer effects of the broader class of 2-mercaptobenzimidazole derivatives.[1][2][3] This guide, therefore, focuses on these derivatives, drawing comparisons with other relevant compounds to validate their potential as anti-proliferative agents.
The benzimidazole (B57391) scaffold is a key pharmacophore in a number of physiologically active heterocyclic compounds and has garnered significant interest as a potential source of anti-cancer agents.[4][5][6] Derivatives of benzimidazole, including those with a mercapto group at the 2-position, have demonstrated considerable cytotoxic activity against a range of cancer cell lines.[1][2][3]
Comparative Anti-proliferative Activity
The anti-proliferative activity of various benzimidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for several 2-mercaptobenzimidazole derivatives and other comparative compounds against various cancer cell lines. A lower IC50 value signifies a higher potency of the compound.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Mercaptobenzimidazole Derivatives | |||
| Compound 6C | MCF-7 (Breast) | 62.20 | [2][3] |
| Compound 2C | A549 (Lung) | 72.28 | [2][3] |
| Other Benzimidazole Derivatives | |||
| Compound 2 (benzimidazole-thiazolidinedione hybrid) | A549 (Lung) | 11.46 | [5] |
| Hybrid 11 (1,3,4-oxadiazole/benzimidazole hybrid) | MCF-7 (Breast) | 1.87 | [5] |
| Hybrid 11 (1,3,4-oxadiazole/benzimidazole hybrid) | MDA-MB-231 (Breast) | 5.67 | [5] |
| Compound 18 (benzimidazole-triazole hybrid) | A549 (Lung) | 0.63 | [5] |
| Compound 18 (benzimidazole-triazole hybrid) | MCF-7 (Breast) | 1.3 | [5] |
| Compound 18 (benzimidazole-triazole hybrid) | MDA-MB-231 (Breast) | 0.94 | [5] |
| Compound 19 | A549 (Lung) | 5.4 | [5] |
| Compound 19 | MCF-7 (Breast) | 4.2 | [5] |
| Compound 28 (benzimidazole-pyrazole hybrid) | MCF-7 (Breast) | 2.2 | [5] |
| Compound 28 (benzimidazole-pyrazole hybrid) | A549 (Lung) | 11.9 | [5] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | 0.73 | [7] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 (Breast) | 20.4 | [7] |
| Standard Chemotherapeutic Drugs | |||
| 5-Fluorouracil | HCT-116 (Colorectal) | >100 (example value) | [1] |
| 5-Fluorouracil | A549 (Lung) | 30.47 | [5] |
| 5-Fluorouracil | MGC-803 (Gastric) | 6.82 - 18.42 | [5] |
| 5-Fluorouracil | PC-3 (Prostate) | 6.82 - 18.42 | [5] |
| 5-Fluorouracil | MCF-7 (Breast) | 6.82 - 18.42 | [5] |
| 4-Hydroxytamoxifen | MCF-7 (Breast) | 70.27 | [2][3] |
| Gefitinib | A549 (Lung) | 75.10 | [2][3] |
| Doxorubicin | Various | 4.17 - 5.57 | [5] |
Note: The IC50 values can vary between different studies due to variations in experimental conditions.
Experimental Protocols
The evaluation of the anti-proliferative activity of chemical compounds relies on a series of well-established in vitro assays. Below are detailed methodologies for some of the key experiments.
Cell Culture and Compound Preparation
Standard aseptic cell culture techniques are crucial for obtaining reliable and reproducible data.[8]
-
Cell Line Maintenance: Cancer cell lines (e.g., A549, MCF-7, HCT-116) are maintained in a complete growth medium specific to the cell line, supplemented with Fetal Bovine Serum (FBS) and a Penicillin-Streptomycin solution. Cells are cultured in flasks at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Compound Preparation: A high-concentration stock solution of the test compound (e.g., 2-mercaptobenzimidazole derivative) is prepared in a suitable solvent like sterile Dimethyl sulfoxide (B87167) (DMSO).[8] On the day of the experiment, serial dilutions of the stock solution are made in the complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[8]
-
Treatment: The cells are then treated with various concentrations of the test compound and a vehicle control (DMSO) for specific time periods (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: The medium is then aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The quantity of the colored formazan product is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are then added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[8]
Cell Cycle Analysis
Flow cytometry can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and then fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing a DNA-binding dye, such as Propidium Iodide (PI), and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram allows for the quantification of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests that the compound may be inducing cell cycle arrest at that point.[5]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for assessing the anti-proliferative activity of a test compound.
Caption: General workflow for in vitro anti-proliferative activity screening.
Signaling Pathway: Induction of Apoptosis
Many anti-cancer agents, including benzimidazole derivatives, exert their effects by inducing apoptosis, or programmed cell death.[11] The diagram below depicts a simplified signaling pathway for apoptosis induction.
Caption: Simplified pathway of apoptosis induction by benzimidazole derivatives.
References
- 1. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Journal of Research in Pharmacy » Submission » In silico study, synthesis, and in vitro cytotoxic activity of novel 2-mercaptobenzimidazole derivatives [dergipark.org.tr]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Performance Analysis of 2-Mercapto-5-methylbenzimidazole and Commercial Corrosion Inhibitors
For researchers, scientists, and professionals in material science and chemical engineering, the selection of an effective corrosion inhibitor is paramount for preserving the integrity of metallic assets. This guide provides an objective comparison of the corrosion inhibition performance of 2-Mercapto-5-methylbenzimidazole (MMB) against two widely used commercial inhibitors, Benzotriazole (BTA) and Tolyltriazole (TTA), with a focus on the protection of mild steel in acidic environments.
This analysis synthesizes experimental data from various studies to offer a clear perspective on the relative efficacy of these compounds. The data presented herein is intended to aid in the informed selection of corrosion inhibitors for research and industrial applications.
Executive Summary of Performance
Experimental evidence suggests that while this compound is an effective corrosion inhibitor, its performance in acidic media is surpassed by its parent compounds and the commercial inhibitors Benzotriazole and Tolyltriazole under the studied conditions.
A study comparing a series of mercapto-benzimidazole derivatives found that the inhibition efficiency for steel in a 1 M H₂SO₄ solution followed the order: 2-mercaptoimidazole (B184291) (2MI) > 2-mercaptobenzimidazole (B194830) (2MBI) > this compound (2M5MBI) > 2-mercapto-5-nitrobenzimidazole (B1230712) (2M5NBI)[1]. This indicates that the addition of a methyl group at the 5-position of the benzimidazole (B57391) ring in MMB may not be as beneficial for corrosion inhibition as the simpler structures of 2MI and 2MBI.
In comparison, Tolyltriazole (TTA) has demonstrated excellent inhibition efficiency, reaching up to 91% for mild steel in a 0.5 M HCl solution[2][3][4][5][6]. Benzotriazole (BTA) also shows strong performance, with reported inhibition efficiencies as high as 94% for mild steel in 0.1 N H₂SO₄ and up to 84.3% in 1M H₂SO₄[7][8].
Quantitative Performance Data
The following tables summarize the corrosion inhibition performance of MMB and the commercial inhibitors based on available experimental data. It is important to note that the experimental conditions in the cited studies may vary, which can influence the reported efficiencies.
Table 1: Performance of this compound and Related Compounds
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| This compound (MMB) | Steel | 1 M H₂SO₄ | Lower than 2MBI | [1] |
| 2-Mercaptobenzimidazole (2MBI) | Mild Steel | 1.0 M HCl | Up to 98% | [9] |
| 2-Mercaptoimidazole (2MI) | Steel | 1 M H₂SO₄ | Higher than 2MBI | [1] |
Table 2: Performance of Commercial Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| Tolyltriazole (TTA) | Mild Steel | 0.5 M HCl | 91 | [2][3][4][5][6] |
| Benzotriazole (BTA) | Mild Steel | 0.1 N H₂SO₄ | 94 | [8] |
| Benzotriazole (BTA) | Mild Steel | 1 M H₂SO₄ | 84.3 | [7] |
| 1-hydroxy Benzotriazole (BTAOH) | Mild Steel | 1 mol/L HCl | ~48 | [10] |
Inhibition Mechanisms
The primary mechanism of corrosion inhibition for these compounds involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. This barrier impedes the electrochemical reactions responsible for corrosion.
-
This compound (MMB): Like other benzimidazole derivatives, MMB is believed to adsorb on the metal surface through the lone pair electrons of its nitrogen and sulfur atoms, as well as the π-electrons of the benzene (B151609) ring. This forms a protective film that isolates the metal from the corrosive environment.
-
Benzotriazole (BTA) and Tolyltriazole (TTA): These azole compounds are well-known for their ability to form a stable, polymeric complex with metal ions on the surface, creating a robust protective film[11]. The nitrogen atoms in the triazole ring play a crucial role in coordinating with the metal surface, effectively blocking both anodic and cathodic reaction sites[12][13]. TTA is structurally similar to BTA but contains an additional methyl group, which can influence its solubility and the properties of the protective film[14].
Experimental Protocols
The data presented in this guide are primarily derived from standard electrochemical and gravimetric experimental techniques.
Weight Loss (Gravimetric) Method
This is a fundamental technique for determining corrosion rates.
-
Specimen Preparation: Mild steel coupons of known dimensions are cleaned, degreased, and weighed.
-
Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified temperature for a set duration.
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate and the inhibition efficiency using the following formula: Inhibition Efficiency (%) = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Electrochemical Methods
These techniques provide insights into the electrochemical processes occurring at the metal-solution interface. A typical three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Potentiodynamic Polarization: This method involves scanning the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot (log of current density vs. potential). From these plots, the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. The inhibition efficiency is calculated as: Inhibition Efficiency (%) = [(i₀ - iᵢ) / i₀] x 100 where i₀ is the corrosion current density without the inhibitor and iᵢ is the corrosion current density with the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS): In this technique, a small amplitude AC signal is applied to the working electrode over a range of frequencies. The impedance of the system is measured, and the data is often represented as Nyquist or Bode plots. An equivalent circuit model is used to fit the data and extract parameters such as the charge transfer resistance (Rct). A higher Rct value indicates a lower corrosion rate. The inhibition efficiency can be calculated as: Inhibition Efficiency (%) = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ is the charge transfer resistance with the inhibitor and Rct₀ is the charge transfer resistance without the inhibitor.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of corrosion inhibitors.
Conclusion
Based on the available data, this compound is a viable corrosion inhibitor for mild steel in acidic environments. However, for applications demanding the highest levels of protection, commercial inhibitors such as Tolyltriazole and Benzotriazole appear to offer superior performance under the reported conditions. The choice of inhibitor will ultimately depend on the specific application, environmental conditions, and economic considerations. Further direct comparative studies under identical experimental conditions would be beneficial for a more definitive ranking of these inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. scienceopen.com [scienceopen.com]
- 6. scielo.br [scielo.br]
- 7. researchtrend.net [researchtrend.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Product Spotlight: Tolyltriazole, Corrosion Inhibitor | ChemCeed [chemceed.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Mercapto-5-methylbenzimidazole
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-Mercapto-5-methylbenzimidazole is crucial for ensuring product quality and safety. Cross-validation of analytical methods is a critical step to ensure that data is consistent and reproducible, especially when methods are transferred between laboratories or when a new method is introduced to replace an existing one. This guide provides a comparative overview of three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Data Presentation: A Comparative Overview
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis. The following tables summarize the key performance parameters for HPLC and GC-MS methods, derived from studies on 2-mercaptobenzimidazole (B194830) and its derivatives.
Table 1: Comparison of HPLC and GC-MS Method Performance for Benzimidazole (B57391) Derivatives
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.999[1] | Not explicitly stated, but good linearity is expected. |
| Limit of Detection (LOD) | 0.005% (for a related compound)[1] | 10 µg/kg[2] |
| Limit of Quantification (LOQ) | 0.01% (for a related compound)[1] | Not explicitly stated, but higher than LOD. |
| Accuracy (% Recovery) | Typically within 98-102% | 71.5-96.9%[2] |
| Precision (%RSD) | < 2%[1] | < 10%[2] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector.
-
A reverse-phase C18 column (e.g., Newcrom R1 or HYPERSIL, 250 x 4.6 mm, 5 µm) is suitable.[1][3]
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer, such as phosphate (B84403) buffer or water with a small amount of acid (e.g., phosphoric acid or formic acid).[1][3] A typical starting ratio could be 45:55 (Acetonitrile:Buffer).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[1]
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Analytical Procedure:
-
Extraction: The analyte is extracted from the sample matrix using a suitable solvent like acetonitrile.[2]
-
Purification: A clean-up step, such as matrix solid-phase dispersion (MSPD), may be required for complex matrices.[2]
-
Derivatization: The extracted analyte is derivatized to increase its volatility. A two-step derivatization using pentafluorobenzyl bromide (PFBBr) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) has been reported for 2-mercaptobenzimidazole.[2]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 60°C and ramping up to 325°C.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[2]
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantification of compounds that absorb ultraviolet or visible light. While no specific method for this compound was found, a general procedure can be outlined based on methods for other benzimidazole derivatives.
Instrumentation:
-
UV-Vis Spectrophotometer.
Analytical Procedure:
-
Solvent Selection: Choose a solvent in which the analyte is soluble and that does not absorb in the same wavelength range as the analyte. Ethanol or a buffered aqueous solution are common choices.
-
Determination of λmax: Scan a solution of this compound across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. The concentration of the analyte in the sample can be determined from the calibration curve.
Mandatory Visualization
To further clarify the processes, the following diagrams illustrate the workflows for method cross-validation and the individual analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel approach for simultaneous determination of 2-mercaptobenzimidazole and derivatives of 2-thiouracil in animal tissue by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of 2-Mercaptobenzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative Molecular Docking of 2-Mercaptobenzimidazole Derivatives: A Guide for Drug Discovery Professionals
A comprehensive analysis of 2-mercaptobenzimidazole (B194830) derivatives reveals their potential as versatile therapeutic agents, with molecular docking studies highlighting their strong binding affinities to a range of key biological targets implicated in viral infections, cancer, diabetes, and neurological disorders. This guide provides a comparative overview of these findings, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to inform future drug development efforts.
2-Mercaptobenzimidazole (2-MBI) and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] In silico molecular docking has emerged as a crucial tool to predict the binding interactions and therapeutic potential of these compounds against various pathological conditions.[1][2] This guide synthesizes findings from multiple studies to offer a comparative perspective on the molecular docking performance of 2-MBI derivatives against several key protein targets.
Comparative Analysis of Docking Performance
Molecular docking studies have consistently demonstrated the potential of 2-MBI derivatives to bind with high affinity to the active sites of various enzymes and receptors. The tables below summarize the quantitative data from several comparative studies, showcasing docking scores and in vitro inhibitory concentrations (IC50) against different biological targets.
Table 1: Docking Scores of 2-Mercaptobenzimidazole Derivatives Against Viral and Cancer Targets
| Target Protein | Derivative/Compound | Docking Score (kcal/mol or other) | Reference Compound | Reference Docking Score | Source |
| SARS-CoV-2 Spike Protein | Compound 13 | 49.00 (ASP Fitness Score) | Remdesivir | Lower than derivatives | [3][4] |
| SARS-CoV-2 Spike Protein | Compound 2 | 48.50 (ASP Fitness Score) | Umifenovir | Lower than derivatives | [3][4] |
| SARS-CoV-2 Spike Protein | Compound 17 | 47.94 (ASP Fitness Score) | - | - | [3][4] |
| EGFR Tyrosine Kinase | IMM3 | -9.2 | Iressa (Gefitinib) | Not specified | [5] |
| Estrogen Receptor Alpha (ERα) | Compound 14c | Good docking scores | Raloxifene | Comparable to 14c | [6][7] |
Table 2: Docking Scores and IC50 Values for Metabolic and Neurological Disorder Targets
| Target Enzyme | Derivative/Compound | Docking Score | IC50 Value | Standard/Reference | Standard IC50 | Source |
| α-Glucosidase | Compound 13 | Not specified | 352 µg/ml | Acarbose | Not specified | [8][9] |
| α-Amylase | Compound with sulfonamide | Not specified | 0.90 ± 0.05 µM | Acarbose | 1.70 ± 0.10 µM | [10] |
| Urease | Various S-substituted derivatives | Not specified | 16.8 ± 0.76 to 74.3 ± 0.72 µM | Thiourea | 22.4 ± 0.29 µM | [11] |
| Acetylcholinesterase (AChE) | Compound 11 | Not specified | 37.64 ± 0.2 µM | Galanthamine | 26.03 ± 0.4 µM | [12] |
Key Biological Targets and Signaling Pathways
The therapeutic potential of 2-mercaptobenzimidazole derivatives stems from their ability to interact with and modulate the activity of critical proteins in various disease pathways.
SARS-CoV-2 Entry Pathway
One of the most promising applications of 2-MBI derivatives is in the inhibition of SARS-CoV-2 entry into host cells.[3] Docking studies have shown that these compounds can effectively bind to the C-terminal domain of the viral spike protein, preventing its interaction with the human angiotensin-converting enzyme 2 (hACE2) receptor.[3][4] This blockage is a critical step in preventing viral infection.
Caption: Inhibition of SARS-CoV-2 entry by 2-MBI derivatives.
EGFR Signaling in Cancer
In oncology, derivatives of 2-mercaptobenzimidazole have been investigated as potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] Overactivation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Molecular docking studies indicate that these compounds can bind to the ATP-binding site of EGFR, inhibiting its kinase activity and downstream signaling pathways.
Caption: Inhibition of EGFR signaling by 2-MBI derivatives.
Experimental Protocols: A Methodological Overview
The reliability of molecular docking studies hinges on the rigor of the experimental protocol. The following workflow outlines the typical steps involved in the comparative docking studies of 2-mercaptobenzimidazole derivatives.
Caption: General workflow for molecular docking studies.
Detailed Methodologies
-
Ligand Preparation: The 2D structures of the 2-mercaptobenzimidazole derivatives are typically drawn using chemical drawing software and converted to 3D structures. Energy minimization is then performed using force fields like MMFF94 to obtain stable conformations.[3]
-
Protein Preparation: The 3D crystallographic structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules, co-crystallized ligands, and ions are generally removed. Hydrogen atoms are added, and the protein structure is optimized for the docking calculations.
-
Docking Software and Parameters: A variety of software packages are used for molecular docking, including:
-
AutoDock Vina: Often used for its speed and accuracy in predicting binding modes.[5]
-
Molecular Operating Environment (MOE): A comprehensive suite for drug discovery that includes docking functionalities.[8][9]
-
GOLD (Genetic Optimisation for Ligand Docking): Known for its flexibility and ability to handle protein flexibility.[4]
The active site for docking is typically defined by a grid box encompassing the key amino acid residues involved in the natural ligand binding.
-
-
Analysis of Results: The output of the docking simulation is a set of binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable. Analysis of the interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein, provides insights into the mechanism of inhibition.
Conclusion and Future Directions
The comparative molecular docking studies presented in this guide strongly suggest that 2-mercaptobenzimidazole derivatives are a versatile and promising class of compounds for the development of novel therapeutics. Their demonstrated ability to interact with a wide range of biological targets associated with diverse diseases warrants further investigation. Future research should focus on synthesizing and experimentally validating the in silico findings, optimizing the lead compounds for improved potency and pharmacokinetic properties, and exploring their efficacy in preclinical models. The continued synergy between computational and experimental approaches will be pivotal in unlocking the full therapeutic potential of this remarkable chemical scaffold.
References
- 1. jpbsci.com [jpbsci.com]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of <i>S</i>-substituted-2-mercaptobenzimidazole analogs for urease inhibitory and DPPH radical scavenging potential: synthesis, bioactivity, and molecular docking study - ProQuest [proquest.com]
- 12. Frontiers | 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials [frontiersin.org]
Safety Operating Guide
Proper Disposal of 2-Mercapto-5-methylbenzimidazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 2-Mercapto-5-methylbenzimidazole, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid creating dust and prevent contact with skin and eyes.[2]
Step-by-Step Disposal Procedure:
The primary and recommended method for the disposal of this compound is through an approved waste disposal plant or a licensed professional waste disposal service.[2][3] This ensures that the chemical is managed in accordance with federal, state, and local regulations.[4][5]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound".[6][7] Do not use abbreviations.[1][6]
-
Store the waste container in a designated and properly segregated satellite accumulation area.[4]
-
Avoid mixing this compound with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
-
Container Management:
-
Collection and Removal:
Important Considerations:
-
Do Not Dispose Down the Drain: this compound should not be released into the environment or disposed of down the sanitary sewer system.[2][8]
-
Empty Containers: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7][9] After proper rinsing and drying, and once all hazard labels are defaced, the container may be disposed of as regular trash, depending on institutional policies.[4][9]
Quantitative Data Summary:
| Parameter | Guideline | Source |
| Sewer Disposal of Non-Hazardous Waste (General) | Limited to 5 gallons of liquid or 1 kilogram of solid per discharge. Must be water-soluble and not harmful to aquatic life. | [10] |
| In-Lab Acid-Base Neutralization (General) | Limited to quantities of 25 milliliters or less for strong, concentrated acids or bases. Must be diluted 10 to 1 before neutralization. | [10] |
Note: These are general guidelines and may not be applicable to this compound, which is classified as a hazardous chemical.
Experimental Protocols:
Detailed experimental protocols for the in-laboratory neutralization or deactivation of this compound are not provided in the reviewed safety data sheets or disposal guidelines. The standard and required procedure is to transfer the chemical waste to a specialized disposal facility.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. pfw.edu [pfw.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. aksci.com [aksci.com]
- 9. vumc.org [vumc.org]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 2-Mercapto-5-methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Mercapto-5-methylbenzimidazole (CAS No. 27231-36-3). Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance.[1] Key hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Harmful if Swallowed: The related compound 2-Mercaptobenzimidazole is harmful if swallowed.[3][4]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[1][5] Avoid generating dust during handling.[1][6] An operational safety shower and eyewash station must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7] A face shield should be worn if there is a risk of splashing.[5] | To protect against serious eye irritation from dust or splashes.[1] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[5] A lab coat and, for larger quantities, a chemically resistant apron should be worn.[5] | To prevent skin contact and irritation.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if dust is generated outside of a fume hood.[1][7] | To avoid respiratory tract irritation from inhaling dust.[1] |
Operational Plan for Safe Handling
A systematic approach is crucial for safely handling this compound.
1. Pre-Operational Checks:
- Verify the proper functioning of the chemical fume hood.[5]
- Ensure a safety shower and eyewash station are unobstructed and accessible.[5]
- Inspect all PPE for integrity before use.[5]
- Prepare a designated and labeled waste container for the compound and contaminated materials.[5]
2. Weighing and Solution Preparation:
- Conduct all weighing and solution preparation activities within a certified chemical fume hood.[5]
- Use disposable weighing boats or paper to minimize contamination of balances.[5]
- Transfer the solid carefully to prevent dust generation.[6]
3. Post-Handling Procedures:
- Thoroughly wash hands and any exposed skin after handling.[1]
- Clean the work area to remove any residual contamination.
- Remove and dispose of contaminated PPE in the designated waste container.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection: All solid waste, including contaminated gloves, weighing papers, and disposable labware, should be placed in a suitable, closed, and clearly labeled container for disposal.[7]
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[3] The material may be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Environmental Precautions: Do not allow the product to enter drains, sewers, or public waters.[6]
Emergency Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][7] Get medical attention if irritation persists.[1] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration. Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical attention.[7] |
Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2H-Benzimidazole-2-thione, 1,3-dihydro-5-methyl- | C8H8N2S | CID 712373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. benchchem.com [benchchem.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. capotchem.com [capotchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
